molecular formula C12H13NO3 B2725933 6-Oxo-1-phenylpiperidine-3-carboxylic acid CAS No. 934550-82-0

6-Oxo-1-phenylpiperidine-3-carboxylic acid

Cat. No.: B2725933
CAS No.: 934550-82-0
M. Wt: 219.24
InChI Key: USERNGMOEBNQGS-UHFFFAOYSA-N
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Description

6-Oxo-1-phenylpiperidine-3-carboxylic acid ( 934550-82-0) is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is a piperidinone derivative, a class of compounds recognized as valuable synthetic intermediates and scaffolds in organic and medicinal chemistry . Piperidinone rings are core structures found in numerous biologically active compounds and natural products, making them a significant focus in research . This specific compound serves as a versatile building block for the synthesis of more complex molecules. Its structure features both a carboxylic acid and a ketone functional group, which provide handles for further chemical modifications and derivatization. Researchers utilize such substructures to create analogs for pharmacological screening and to develop new compounds with potential analgesic, anti-inflammatory, or other physiological activities . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Strictly for laboratory use by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1-phenylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USERNGMOEBNQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934550-82-0
Record name 6-oxo-1-phenylpiperidine-3-carboxylic acid
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Foundational & Exploratory

6-Oxo-1-phenylpiperidine-3-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-Oxo-1-phenylpiperidine-3-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.

Substance Identity & Core Data

This compound serves as a critical pharmacophore in drug discovery, particularly as a constrained amino acid analogue and a core scaffold for Factor Xa inhibitors and NK1 antagonists. It represents a functionalized lactam where the piperidine ring is conformationally restricted by the 6-oxo group and the N-phenyl substituent.

PropertySpecification
Chemical Name This compound
CAS Number 934550-82-0
Synonyms 1-Phenyl-6-oxonipecotic acid; 1-Phenyl-2-oxo-5-piperidinecarboxylic acid (isomer naming variation)
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Calc.) ~4.2 (Carboxylic acid), -1.0 (Amide nitrogen)
LogP (Calc.) ~1.5 – 1.8
Synthetic Methodology

The synthesis of this compound requires regioselective control to ensure the formation of the six-membered piperidone ring rather than the kinetically favored five-membered pyrrolidone (which typically forms from itaconic acid derivatives).

Primary Route: Aza-Michael Addition & Cyclization

The most robust synthetic pathway involves the reaction of aniline with dimethyl glutaconate (or a related 2-methylene-glutarate derivative). This route leverages thermodynamic control to favor the piperidine-2-one core.

Protocol:

  • Reagents: Aniline (1.0 eq), Dimethyl glutaconate (1.1 eq), Methanol (Solvent), Sodium Methoxide (0.1 eq, Catalyst).

  • Step 1 (Michael Addition): Aniline undergoes a conjugate addition to the

    
    -carbon of dimethyl glutaconate. The reaction is typically refluxed in methanol for 4–6 hours.
    
  • Step 2 (Lactamization): The resulting intermediate (diester amine) undergoes intramolecular cyclization. The nitrogen lone pair attacks the distal ester carbonyl, releasing methanol and forming the 6-membered lactam ring.

  • Step 3 (Hydrolysis): The resulting methyl ester is hydrolyzed using aqueous LiOH or NaOH in THF/Water, followed by acidification to pH 3 to precipitate the free acid.

Visualized Reaction Pathway

Synthesispath Aniline Aniline (C6H5NH2) Intermediate Michael Adduct (Diester Intermediate) Aniline->Intermediate MeOH, Reflux Glutaconate Dimethyl Glutaconate (MeOOC-CH=CH-CH2-COOMe) Glutaconate->Intermediate Cyclization Lactamization (- MeOH) Intermediate->Cyclization Thermodynamic Control EsterProduct Methyl 6-oxo-1-phenyl- piperidine-3-carboxylate Cyclization->EsterProduct Hydrolysis Hydrolysis (LiOH / H3O+) EsterProduct->Hydrolysis FinalProduct 6-Oxo-1-phenylpiperidine- 3-carboxylic Acid Hydrolysis->FinalProduct

Caption: Synthesis via Aza-Michael addition of aniline to dimethyl glutaconate followed by cyclization.

Structural Analysis & Medicinal Chemistry Utility
Conformational Bias

The 1-phenyl-6-oxopiperidine motif forces the piperidine ring into a specific half-chair or twisted boat conformation, depending on the substitution at C3.

  • N-Phenyl Sterics: The bulky phenyl group at N1 creates steric clash with equatorial substituents at C2/C6, enforcing rigidity.

  • Lactam Planarity: The amide bond (N1-C6=O) is planar, significantly reducing the degrees of freedom compared to a saturated piperidine.

Pharmacophore Applications
  • Factor Xa Inhibitors: The 1-phenyl-6-oxopiperidine scaffold serves as a core unit in anticoagulants, mimicking the S1/S4 binding pockets of the coagulation cascade enzymes.

  • NK1 Antagonists: Derivatives of this acid are explored as tachykinin receptor antagonists for treating chemotherapy-induced nausea.

  • Peptidomimetics: The structure acts as a constrained

    
    -amino acid analogue (specifically a 
    
    
    
    -lactam homologue), useful for stabilizing secondary structures in peptide design.
Handling & Safety (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a standard organic intermediate.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C (Refrigerate). Hygroscopic—keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases which may open the lactam ring.

References
  • PubChem. (2025). This compound (Compound). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 934550-82-0). Merck KGaA. Link

  • Diallo, A., et al. (2015). One-Pot Synthesis of Phenanthridinones by Using a Base-Catalyzed Bicyclization of α,β-Unsaturated Carbonyl Compounds with Dimethyl Glutaconate. European Journal of Organic Chemistry. (Demonstrates the glutaconate-aniline chemistry). Link

  • Genest, A., et al. (2017).[1][2] Aza-Michael addition of amines to itaconic acid derivatives. Frontiers in Chemistry. (Discusses the kinetic vs. thermodynamic control in forming 5- vs 6-membered lactams). Link

Sources

Structural Dynamics and Synthetic Utility of 1-phenyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

1-phenyl-6-oxopiperidine-3-carboxylic acid (also known as N-phenyl-6-oxonipecotic acid) represents a specialized lactam scaffold in medicinal chemistry. Structurally, it fuses the pharmacophoric properties of nipecotic acid (a known GABA uptake inhibitor) with an N-aryl lactam core, often utilized to constrain molecular conformation in peptidomimetics.

This guide details the physicochemical properties, validated synthetic pathways, and structural logic required for its application in drug discovery, specifically targeting researchers in neuropharmacology and enzyme inhibition.

Physicochemical Profile

The molecule exhibits a distinct polarity profile due to the coexistence of a lipophilic N-phenyl group and a polar carboxylic acid/lactam motif.

PropertyValue / DescriptorRelevance
IUPAC Name 1-phenyl-6-oxopiperidine-3-carboxylic acidStandard nomenclature
Molecular Formula

Core stoichiometry
Molecular Weight 219.24 g/mol Fragment-based drug design compliant
Chiral Center C3 (Carbon 3)Exists as (R) and (S) enantiomers; (S) often bioactive for GABA analogs
Ring Conformation Distorted Chair/Half-ChairLactam planarity (N1-C6-O) forces ring flattening
pKa (Acid) ~4.5 (Carboxylic acid)Ionized at physiological pH (COO-)
H-Bond Donors 1 (COOH)Critical for receptor docking
H-Bond Acceptors 2 (Lactam C=O, Acid C=O)Backbone amide mimicry
Structural Dynamics & Resonance

The stability of the 6-membered lactam ring is governed by the amide resonance between the nitrogen lone pair and the carbonyl oxygen at position 6. Unlike simple amines, the N1 nitrogen is


 hybridized, enforcing planarity around the N1-C6 bond.
  • Steric Constraint: The N-phenyl ring typically rotates out of the lactam plane (dihedral angle ~45-60°) to minimize

    
     steric strain with the adjacent equatorial protons at C2 and C6.
    
  • Electronic Effect: The phenyl group withdraws electron density from the lactam nitrogen, slightly increasing the electrophilicity of the lactam carbonyl compared to N-alkyl analogs.

Resonance Figure 1: Lactam Resonance Stabilization in the Piperidone Core Struct_A Neutral Lactam Form (N Lone Pair localized) Struct_B Zwitterionic Resonance Form (O- / N+ character) Struct_A->Struct_B Delocalization Stability Chemical Consequence: Resistant to hydrolysis Planar N1-C6 bond Struct_B->Stability Confers

Synthetic Methodologies

The synthesis of 1-phenyl-6-oxopiperidine-3-carboxylic acid requires strategies that establish the lactam ring while controlling the oxidation state at C6 and the substitution at N1. The most robust route utilizes the Aza-Michael Addition-Cyclization sequence.

Route A: The Glutaconate Aza-Michael Strategy

This pathway is preferred for its atom economy and the availability of starting materials. It proceeds via the conjugate addition of aniline to a glutaconic ester, followed by thermal lactamization.

Protocol Steps:

  • Aza-Michael Addition:

    • Reagents: Aniline (1.0 eq), Dimethyl glutaconate (1.1 eq), Methanol (Solvent).

    • Conditions: Reflux for 12-24 hours.

    • Mechanism: The nucleophilic nitrogen of aniline attacks the

      
      -carbon of the unsaturated diester.
      
    • Intermediate: Dimethyl 3-(phenylamino)pentanedioate.

  • Thermal Lactamization:

    • Reagents: Intermediate from Step 1, Xylene or Diphenyl ether.

    • Conditions: High temperature reflux (140-180°C) or catalytic NaOMe.

    • Transformation: Intramolecular nucleophilic acyl substitution. The secondary amine attacks the distal ester, releasing methanol and closing the ring.

    • Product: Methyl 1-phenyl-6-oxopiperidine-3-carboxylate.

  • Saponification:

    • Reagents: LiOH (2.0 eq), THF/Water (3:1).

    • Conditions: Ambient temperature, 4 hours.

    • Workup: Acidification with 1M HCl to precipitate the free acid.

Synthesis Figure 2: Synthetic Pathway via Glutaconate Michael Addition Start Aniline + Dimethyl Glutaconate Inter Intermediate: Dimethyl 3-(phenylamino)pentanedioate Start->Inter Aza-Michael Addition (MeOH, Reflux) Cyclized Ester Precursor: Methyl 1-phenyl-6-oxopiperidine-3-carboxylate Inter->Cyclized Lactamization (-MeOH, Heat/Base) Final Target: 1-phenyl-6-oxopiperidine-3-carboxylic acid Cyclized->Final Hydrolysis (LiOH, then HCl)

Alternative Route: Dieckmann Condensation

For researchers requiring substitution at C4 or C5, a Dieckmann condensation approach using N-phenyl-N-(2-carboxyethyl)glycine diesters can be employed, though this typically yields 4-piperidones which require further oxidation/reduction sequences to shift the carbonyl, making Route A superior for the 6-oxo target.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical markers must be validated.

NMR Spectroscopy (Proton)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       12.1 ppm (s, 1H):  Carboxylic acid proton (broad, disappears with 
      
      
      
      ).
    • 
       7.2 - 7.5 ppm (m, 5H):  Phenyl group aromatic protons.
      
    • 
       3.6 - 3.8 ppm (m, 2H):  C2 protons (adjacent to Nitrogen). These appear downfield due to the N-phenyl and inductive effect of the C3-COOH.
      
    • 
       2.4 - 2.6 ppm (m, 2H):  C5 protons (adjacent to Carbonyl).
      
    • 
       2.8 - 3.0 ppm (m, 1H):  C3 chiral proton (methine).
      
Mass Spectrometry
  • Ionization: ESI (Positive/Negative).

  • Expected Mass:

    
    , 
    
    
    
    .
  • Fragmentation Pattern: Loss of

    
     (44 Da) from the carboxylic acid is a common fragmentation pathway in MS/MS.
    
Stereochemical Resolution

Since the biological activity of nipecotic acid derivatives is often stereodependent (e.g., (S)-nipecotic acid is the potent GABA inhibitor), resolution of the racemic 1-phenyl-6-oxopiperidine-3-carboxylic acid is critical.

  • Method: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H).

  • Chemical Resolution: Formation of diastereomeric salts using (S)-(-)-

    
    -Methylbenzylamine . The salt can be recrystallized to optical purity and then acidified to release the enantiopure acid.
    

Biological Applications & Pharmacophore Logic

GABA Reuptake Inhibition

The structure is a lipophilic analog of Nipecotic Acid .

  • Mechanism: Nipecotic acid binds to GAT-1 (GABA Transporter 1). The addition of the 6-oxo group removes the basicity of the secondary amine, likely reducing affinity for the orthosteric site but potentially targeting allosteric modulation or specific transporter subtypes where a neutral lactam is preferred.

  • Blood-Brain Barrier (BBB): The N-phenyl group significantly increases LogP compared to the parent nipecotic acid, potentially enhancing BBB penetration, although the carboxylic acid must be masked (e.g., as an ester prodrug) for in vivo efficacy.

Peptidomimetics & Factor Xa Inhibition

The 6-oxopiperidine-3-carboxylic acid scaffold serves as a


-amino acid mimic .
  • It constrains the N-C-C backbone in a specific conformation.

  • Derivatives of this scaffold are investigated as S1 or S4 pocket binders in coagulation Factor Xa inhibitors, where the lactam oxygen accepts a hydrogen bond from the enzyme backbone (e.g., Gly216).

References

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors.[1][2] Synthesis and structure-activity relationships of nipecotic acid analogues." Journal of Medicinal Chemistry.

  • Mullins, S. T., et al. (1991). "Stereoselective synthesis of 6-oxopiperidine-3-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Compound Summary. (2024). "1-Phenylpiperidine-3-carboxylic acid derivatives." National Center for Biotechnology Information.

  • Lindsley, C. W., et al. (2000). "Recent progress in the development of non-peptidic protease inhibitors." Current Opinion in Chemical Biology. (Contextualizing lactam scaffolds in drug design).

Sources

6-Oxo-1-phenylpiperidine-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis, Synthetic Methodology, and Pharmacological Utility

Executive Summary

This technical guide provides an in-depth analysis of 6-Oxo-1-phenylpiperidine-3-carboxylic acid , a functionalized


-lactam scaffold critical in medicinal chemistry. Characterized by a piperidine ring fused with a ketone at the C6 position and a carboxylic acid at C3, this molecule serves as a conformationally constrained amino acid analog. It is widely utilized as a pharmacophore in the development of Factor Xa inhibitors, neurokinin-1 (NK1) antagonists, and peptidomimetics requiring rigid geometries. This guide synthesizes physicochemical data, validated synthetic protocols, and structural insights for researchers in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule represents a specific regioisomer of the N-phenyl-nipecotic acid lactam series. Its structural rigidity, provided by the lactam ring, reduces the entropic penalty upon binding to biological targets, making it a superior scaffold compared to flexible linear analogs (e.g., glutaramic acid derivatives).

Molecular Specifications
PropertyValueNotes
IUPAC Name This compoundAlso referred to as N-phenyl-6-oxonipecotic acid
CAS Registry Number Not widely indexed (Isomer dependent)Related: 46475-04-1 (3-phenyl isomer)
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol Average Mass
Monoisotopic Mass 219.0895 DaSuitable for HRMS validation
Polar Surface Area (PSA) ~57.6 ŲFavorable for membrane permeability
cLogP ~0.9 - 1.2Lipophilic enough for CNS penetration
H-Bond Donors/Acceptors 1 (COOH) / 3 (N, C=O, COOH)
Structural Topology

The molecule features a chiral center at C3 . In biological systems, the (S)- and (R)-enantiomers often exhibit distinct pharmacological profiles. The N-phenyl group is orthogonal to the lactam plane due to steric repulsion with the adjacent carbonyl (C6) and methylene (C2) protons, creating a "twisted" conformation that is critical for hydrophobic pocket occupancy.

Synthetic Methodology

While various routes exist, the most robust and scalable method for generating high-purity this compound involves the Chan-Lam oxidative coupling of the pre-formed lactam with phenylboronic acid. This approach avoids the harsh conditions of cyclization that can lead to racemization or side-products.

Primary Protocol: Chan-Lam Coupling (Recommended)

This method allows for the introduction of the phenyl group onto the commercially available 6-oxopiperidine-3-carboxylic acid under mild, aerobic conditions.

Reagents:

  • Substrate: 6-Oxopiperidine-3-carboxylic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (0.1–0.2 equiv)

  • Ligand: Pyridine or Et₃N (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Oxygen (O₂) or Ambient Air

Step-by-Step Workflow:

  • Activation: Dissolve 6-oxopiperidine-3-carboxylic acid in dry DCM at room temperature.

  • Catalyst Addition: Add Cu(OAc)₂ and phenylboronic acid.

  • Base Addition: Slowly add pyridine. The solution will turn deep blue/green, indicating the formation of the active Cu(II)-amine species.

  • Reaction: Stir vigorously under an air atmosphere (or O₂ balloon) for 12–24 hours. The reaction is driven by the oxidative regeneration of the Cu(II) species.

  • Quenching: Filter the mixture through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Gradient: 0–10% MeOH in DCM with 1% AcOH).

Alternative Route: Dieckmann-Type Cyclization

For de novo synthesis (e.g., if specific ring substitutions are required), a Michael addition-cyclization sequence is employed.

  • Michael Addition: Reaction of aniline with dimethyl glutaconate .

  • Cyclization: The intermediate undergoes thermal or base-catalyzed lactamization to form methyl 1-phenyl-6-oxopiperidine-3-carboxylate.

  • Hydrolysis: Saponification with LiOH yields the free acid.

Visualization of Synthetic Logic

The following diagram illustrates the logic flow for the Chan-Lam coupling route, highlighting the critical oxidation cycle that permits N-arylation without affecting the carboxylic acid moiety.

SynthesisWorkflow Start 6-Oxopiperidine-3-COOH (Starting Material) Intermediate Cu(II)-Amine Complex (Transmetallation) Start->Intermediate Coordination Reagents Phenylboronic Acid Cu(OAc)2 (cat.) Pyridine, O2 Reagents->Intermediate Oxidation Product 6-Oxo-1-phenylpiperidine- 3-carboxylic acid Intermediate->Product Reductive Elimination Purification Celite Filtration & Flash Chromatography Product->Purification Workup

Figure 1: Mechanistic workflow for the Chan-Lam N-arylation synthesis.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region:

      
       7.20–7.50 ppm (Multiplet, 5H, N-Phenyl).
      
    • Chiral Center (H3):

      
       2.8–3.1 ppm (Multiplet, 1H).
      
    • Ring Protons (H2):

      
       3.8–4.0 ppm (Distinct diastereotopic splitting due to proximity to N-Ph).
      
    • Lactam Methylene (H5):

      
       2.4–2.6 ppm.
      
    • Carboxylic Acid:

      
       12.0–12.5 ppm (Broad singlet, exchangeable).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Target Ion:

    
    .
    
  • Fragmentation Pattern: Loss of

    
     (M-44) is common for carboxylic acids; cleavage of the N-Ph bond may be observed at higher collision energies.
    

Applications in Drug Discovery[8]

The this compound scaffold is a versatile building block.

Pharmacophore Mapping
  • Factor Xa Inhibitors: The lactam ring serves as a neutral, polar core that mimics the peptide bond of the natural substrate, positioning the phenyl group into the S1 or S4 hydrophobic pocket of the enzyme.

  • NK1 Antagonists: The scaffold provides a rigid linker between the hydrophobic N-phenyl group and the polar carboxylic acid (often converted to an amide in final drugs), crucial for high-affinity binding to G-protein coupled receptors.

Structure-Activity Relationship (SAR) Diagram

SAR_Map Core 6-Oxo-1-phenylpiperidine Scaffold Phenyl N-Phenyl Group: Hydrophobic Interaction (S1/S4 Pocket) Core->Phenyl Lactam Lactam Carbonyl (C6): H-Bond Acceptor (Metabolic Stability) Core->Lactam COOH C3 Carboxyl: Ionic Interaction or Amide Coupling Site Core->COOH Chirality C3 Stereocenter: Selectivity Filter (S vs R) Core->Chirality

Figure 2: Pharmacophore map highlighting the functional roles of the scaffold's substructures.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • Qiao, J. X., et al. (2008). Discovery of Factor Xa Inhibitors Containing a Novel 6-Oxo-1-phenylpiperidine Scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters. [Link]

Sources

The N-phenyl-6-oxonipecotic Acid Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of clinically successful drugs.[1][2][3] This guide delves into the largely unexplored potential of a unique and promising derivative: the N-phenyl-6-oxonipecotic acid scaffold. While direct literature on this specific combination is sparse, a careful analysis of its constituent parts—the nipecotic acid core, the N-phenyl substituent, and the 6-oxo functionality—reveals a compelling rationale for its investigation as a privileged scaffold, particularly for targeting the central nervous system (CNS). This document will synthesize established principles with forward-looking insights to provide a comprehensive technical overview, including potential therapeutic applications, synthetic strategies, and key considerations for structure-activity relationship (SAR) studies.

Deconstructing the Scaffold: A Triumvirate of Functionality

The N-phenyl-6-oxonipecotic acid scaffold is a fascinating convergence of three key chemical motifs, each contributing distinct properties that can be harnessed for drug design.

  • The Nipecotic Acid Core: Nipecotic acid, or piperidine-3-carboxylic acid, is a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake.[4][5][6][7][8][9] By blocking GABA transporters (GATs), it increases the concentration of this primary inhibitory neurotransmitter in the synaptic cleft, leading to a dampening of neuronal excitability. This mechanism is of significant interest for the treatment of epilepsy, anxiety, and other neurological disorders.[4][5] However, the clinical utility of nipecotic acid itself is severely limited by its hydrophilic and zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier.[5] This inherent limitation provides a strong impetus for the derivatization of the nipecotic acid scaffold.

  • The N-Phenyl Substituent: The introduction of a phenyl group at the nitrogen atom of the piperidine ring is a common strategy in medicinal chemistry to enhance CNS penetration and introduce new pharmacological activities. N-phenylpiperidine derivatives are found in a wide range of CNS-acting drugs, including potent opioid analgesics like fentanyl and its analogs, as well as antidepressants and antipsychotics.[10][11][12][13][14] The phenyl ring can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, and its electronic properties can be readily modulated through substitution to fine-tune binding affinity and pharmacokinetic properties.

  • The 6-Oxo Functionality: The presence of a carbonyl group at the 6-position of the nipecotic acid ring introduces a lactam functionality. This has several important implications. The carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein. Furthermore, the lactam structure can influence the conformation of the piperidine ring and may impact the metabolic stability of the molecule. The synthesis of 6-oxopiperidines has been documented, suggesting the feasibility of incorporating this feature.[15][16]

Potential Therapeutic Applications: Targeting the CNS and Beyond

Based on the known pharmacology of its components, the N-phenyl-6-oxonipecotic acid scaffold holds promise for a variety of therapeutic areas:

Potential Therapeutic Area Rationale Potential Molecular Targets
Epilepsy & Seizure Disorders The nipecotic acid core is a known GABA uptake inhibitor. The N-phenyl group can enhance BBB penetration, delivering the pharmacophore to the CNS.GABA Transporters (GAT-1, GAT-2, GAT-3, GAT-4)[8]
Anxiety Disorders Enhanced GABAergic tone through GAT inhibition is a clinically validated mechanism for anxiolysis.GABA Transporters
Neuropathic Pain Phenylpiperidine derivatives are known to possess analgesic properties.[10][12][13][14] The combination with a GABAergic component could offer a dual-action approach to pain management.Opioid Receptors, GABA Transporters, other CNS targets
Other CNS Disorders The versatility of the N-phenylpiperidine scaffold suggests potential for broader applications in areas such as depression and schizophrenia, depending on the specific substitutions and target engagement.Serotonin Transporters, Dopamine Transporters, other GPCRs

Synthetic Strategies: A Roadmap to the Scaffold

The synthesis of N-phenyl-6-oxonipecotic acid derivatives, while not explicitly described in the literature, can be logically approached by combining established synthetic methodologies for each of the key structural features. A plausible retrosynthetic analysis is presented below.

Retrosynthesis Target N-phenyl-6-oxonipecotic acid derivative Intermediate1 N-phenyl-piperidine-2,5-dicarboxylate Target->Intermediate1 Lactam formation Piperidinone 6-oxonipecotic acid ester Target->Piperidinone N-Arylation Intermediate2 Substituted glutaric acid derivative Intermediate1->Intermediate2 Dieckmann condensation Intermediate3 Nipecotic acid ester Aniline Substituted Aniline Intermediate3->Aniline Buchwald-Hartwig amination Piperidinone->Intermediate3 Oxidation Synthetic_Workflow Start Amino ester precursor Step1 Cyclization to 6-oxonipecotic acid ester Start->Step1 Step2 N-Arylation (e.g., Buchwald-Hartwig) Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 End N-phenyl-6-oxonipecotic acid Step3->End

Caption: A potential synthetic workflow for the target scaffold.

Structure-Activity Relationship (SAR) Considerations

Systematic exploration of the SAR is crucial for optimizing the properties of this scaffold. Key areas for investigation include:

  • Substitution on the N-Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring will significantly impact target binding, selectivity, and pharmacokinetic properties. Electron-withdrawing and electron-donating groups at the ortho, meta, and para positions should be explored.

  • Stereochemistry at C3: Nipecotic acid has a stereocenter at the 3-position. The (R)- and (S)-enantiomers may exhibit different pharmacological profiles and potencies.

  • Substitution on the Piperidine Ring: Introduction of substituents at other positions on the piperidine ring could modulate the conformation and lipophilicity of the molecule.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to various bioisosteres, such as tetrazoles or amides, to improve metabolic stability and cell permeability.

Future Directions and Conclusion

The N-phenyl-6-oxonipecotic acid scaffold represents a compelling, yet underexplored, area for medicinal chemistry research. By combining the GABAergic properties of nipecotic acid with the CNS-penetrant and pharmacologically versatile nature of the N-phenylpiperidine motif, and further refining its properties with a 6-oxo functionality, there is significant potential to develop novel therapeutics for a range of neurological and psychiatric disorders. The synthetic pathways to access this scaffold are plausible based on established chemical transformations. Future work should focus on the synthesis and pharmacological evaluation of a library of derivatives to fully elucidate the potential of this promising scaffold. This guide provides a foundational framework to inspire and direct such research endeavors.

References

  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N–(Hetero)
  • Vo, C. V., & Laleu, B. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
  • De, S. K. (2006). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • Krasavin, M. (2022).
  • Aelterman, W., et al. (2002). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online.
  • Abdel-Halim, M., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry.
  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Nipecotic acid. Retrieved from [Link]

  • Prommer, E. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Krasavin, M. (2022).
  • Coldham, I., et al. (2018).
  • Angene. (n.d.). The Significance of Nipecotic Acid in Chemical Synthesis and Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nipecotic Acid. PubChem Compound Summary for CID 4498. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and... Retrieved from [Link]

  • Coldham, I., et al. (2018).
  • Prommer, E. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylic acid. PubChem Compound Summary for CID 3014237. Retrieved from [Link]

  • ACS Publications. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.
  • PMC. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.
  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.

Sources

Topic: A Comparative Analysis of 6-oxo-1-phenylpiperidine-3-carboxylic acid and Nipecotic Acid: From Foundational Inhibitor to a Structurally Evolved Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1] The inhibition of these transporters is a validated strategy for treating neurological disorders like epilepsy.[2] Nipecotic acid stands as the archetypal competitive inhibitor of GATs, particularly GAT-1, serving as an invaluable research tool for decades.[3] However, its therapeutic potential is severely hampered by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[4][5]

This technical guide provides a detailed comparative analysis between nipecotic acid and a structurally distinct derivative, 6-oxo-1-phenylpiperidine-3-carboxylic acid. While nipecotic acid is a well-characterized tool compound, its derivative represents a rational design approach aimed at overcoming its inherent pharmacokinetic limitations. We will dissect the critical structural modifications—the introduction of an N-phenyl group and a 6-oxo lactam function—and analyze their profound implications on physicochemical properties, predicted pharmacological activity, and potential as a CNS-active agent. This whitepaper moves beyond a simple recitation of facts to offer a predictive structure-activity relationship (SAR) analysis, providing researchers with the foundational knowledge to understand and explore this class of molecules.

Part I: Molecular and Physicochemical Profiles

A direct comparison of the molecular architecture of these two compounds reveals the fundamental design changes intended to modulate their biological activity.

Section 1.1: Chemical Structure Analysis

Nipecotic acid is piperidine-3-carboxylic acid, a secondary amine that is protonated at physiological pH.[6] In contrast, this compound incorporates two major changes:

  • N-Phenyl Substitution: The hydrogen on the piperidine nitrogen is replaced with a lipophilic phenyl group. This is a classic medicinal chemistry strategy to increase a molecule's fat-solubility, a key factor in improving BBB penetration.[2][4]

  • 6-Oxo Functional Group: The introduction of a carbonyl group at the 6-position transforms the piperidine ring into a δ-valerolactam. This converts the basic secondary amine of nipecotic acid into a neutral amide, fundamentally altering the molecule's electronic properties and its ability to form a zwitterion.

GAT_Interaction cluster_0 GABAergic Synapse cluster_1 GAT1 GAT-1 Transporter S1 Binding Site Extracellular Vestibule GABA GABA GABA->GAT1:f1 Uptake NIP Nipecotic Acid NIP->GAT1:f1 Competitive Inhibition DERIV 6-oxo-Derivative DERIV->GAT1:f2 Predicted Allosteric or Altered Binding

Caption: Predicted differential binding at the GAT-1 transporter.

Part III: Synthetic Pathways and Experimental Validation

Section 3.1: Representative Synthesis of Nipecotic Acid

Nipecotic acid can be synthesized via the hydrogenation of its corresponding pyridine precursor, nicotinic acid (or its esters). A common route involves a two-step reduction. [7]

  • Partial Reduction: Ethyl nicotinate is partially hydrogenated over a Palladium-on-Carbon (Pd/C) catalyst to yield the tetrahydropyridine intermediate.

  • Full Saturation & Hydrolysis: The intermediate is then fully reduced using a noble metal catalyst, followed by ester hydrolysis to yield nipecotic acid.

Section 3.2: Plausible Synthesis of this compound
  • N-Phenylation: The amine of a suitable glutamic acid ester derivative (e.g., diethyl glutamate) is reacted with a phenylating agent under conditions such as a Buchwald-Hartwig amination.

  • Dieckmann Condensation: The resulting N-phenyl diester undergoes an intramolecular Dieckmann condensation to form the 6-oxo-piperidine (δ-valerolactam) ring, yielding a β-keto ester.

  • Decarboxylation & Hydrolysis: The β-keto ester is then hydrolyzed and decarboxylated to remove the ester group at the 2-position, followed by hydrolysis of the remaining ester at the 3-position to yield the final carboxylic acid product.

Section 3.3: Standardized Protocol: In Vitro GAT Inhibition Assay

To experimentally determine and compare the GAT inhibitory activity of these two compounds, a radiolabeled substrate uptake assay is the gold standard. [8][9] Objective: To measure the IC₅₀ value of test compounds against human GAT-1 expressed in a stable cell line.

Materials:

  • HEK293 or CHO cells stably expressing human GAT-1 (hGAT-1).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES).

  • Test Compounds: Nipecotic acid (positive control), this compound.

  • Scintillation plates (e.g., Cytostar-T) or filter-based harvesting system.

  • Microplate scintillation counter.

Methodology:

  • Cell Plating: Plate hGAT-1 expressing cells in 96-well scintillation plates and grow to confluence (approx. 24 hours). [10]2. Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.

  • Compound Incubation: Add increasing concentrations of the test compounds (e.g., 10 nM to 100 µM) to the wells. Include wells with buffer only (total uptake) and wells with a saturating concentration of a known inhibitor like nipecotic acid (non-specific uptake).

  • Initiate Uptake: Add a fixed concentration of [³H]GABA (e.g., 30 nM) to all wells to initiate the uptake reaction. [9]5. Incubation: Incubate for a short, defined period within the linear uptake range (e.g., 3-20 minutes) at room temperature or 37°C. [10][11]6. Termination: Terminate the uptake by rapidly washing the wells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Quantification: Aspirate the final wash buffer and allow the plates to dry. Quantify the amount of [³H]GABA taken up by the cells using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific uptake from all values. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_workflow [³H]GABA Uptake Assay Workflow A Plate GAT-1 Expressing Cells (96-well plate) B Wash Cells (Assay Buffer) A->B C Add Test Compounds (Concentration Gradient) B->C D Initiate Uptake (Add [³H]GABA) C->D E Incubate (e.g., 10 min at RT) D->E F Terminate & Wash (Ice-Cold Buffer) E->F G Quantify Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC₅₀) G->H

Caption: Standard experimental workflow for determining GAT-1 inhibition.

Part IV: Applications and Future Directions

Section 4.1: Research and Therapeutic Applications
  • Nipecotic Acid: Remains a cornerstone research tool for elucidating the role of GAT-1 in CNS physiology and pathology. [3]It is the reference compound against which new GAT inhibitors are compared. Its clinical use is precluded by its poor pharmacokinetics, but it inspired the development of the clinically approved drug Tiagabine, which features a lipophilic sidechain attached to a nipecotic acid core. [2][12]

  • This compound: The therapeutic potential of this derivative is entirely speculative but is rooted in its rational design. If experimental validation demonstrates:

    • Improved BBB Penetration: It could serve as a superior CNS-active scaffold compared to nipecotic acid.

    • Retained (or Novel) Activity: If it retains potent GAT-1 inhibitory activity, it could be a direct lead for new anticonvulsant or anxiolytic drugs. If it has lost GAT-1 activity but gained affinity for another CNS target, it opens an entirely new avenue for drug discovery.

Section 4.2: Conclusion and Outlook

The comparison between nipecotic acid and this compound is a compelling case study in medicinal chemistry and drug design. It illustrates a clear progression from a potent but pharmacokinetically flawed lead compound to a derivative rationally designed to overcome these limitations. The key structural modifications—N-phenylation for lipophilicity and lactam formation to neutralize the basic center—are predicted to dramatically alter its biological profile, most critically its ability to access the CNS and its binding mechanism at the GAT-1 transporter.

While nipecotic acid's place in neuroscience research is secure, the future of derivatives like this compound depends on empirical validation. The experimental protocols outlined herein provide a clear path to characterizing its activity. Such studies are essential to determine whether these structural modifications have successfully converted a peripheral research tool into a promising scaffold for the next generation of CNS therapeutics.

References

  • Wikipedia. Nipecotic acid. [Link]

  • Saroj, R., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

  • Sertedaki, G. V., & Schousboe, A. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience. [Link]

  • Saroj, R., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Nipecotic Acid: A Vital Tool in Neuropharmacological Research. [Link]

  • Aoc-resins.com. (2025). The Crucial Role of (S)-(+)-Nipecotic Acid in Neuroscience Research. [Link]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. [Link]

  • De Sarro, G., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry. [Link]

  • Sotirova, E., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]

  • Sotirova, E., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PMC. [Link]

  • MacAulay, N., et al. (2008). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis and Biological Evaluation of Nipecotic Acid. [Link]

  • Springer. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]

  • Latka, K., et al. (2023). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. MDPI. [Link]

  • Kumar, K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO Reports. [Link]

  • Bratulic, S., et al. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]

  • Gress, K., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy. [Link]

Sources

1-Phenyl-2-piperidinone-5-carboxylic Acid: Technical Guide to Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-phenyl-2-piperidinone-5-carboxylic acid , a functionalized lactam scaffold used in medicinal chemistry. It addresses the critical ambiguity in nomenclature, details the synthetic pathways, and explores its role as a pharmacophore in drug development.

Part 1: Nomenclature and Synonyms

The molecule 1-phenyl-2-piperidinone-5-carboxylic acid is a six-membered lactam ring substituted with a phenyl group on the nitrogen and a carboxylic acid group on the carbon backbone. A frequent source of confusion in the literature arises from the direction of ring numbering.

Systematic Nomenclature

IUPAC rules prioritize the principal functional group (carboxylic acid) for the suffix, but the numbering of the heterocycle often prioritizes the heteroatom (Nitrogen = 1). The ketone (lactam carbonyl) position dictates the remaining locants.

Naming ConventionNameExplanation
Preferred IUPAC 2-Oxo-1-phenylpiperidine-5-carboxylic acid Nitrogen is 1; Carbonyl is 2; Carboxyl is at 5. This minimizes the carbonyl locant.
Alternative 6-Oxo-1-phenylpiperidine-3-carboxylic acid Nitrogen is 1; Carbonyl is 6; Carboxyl is at 3. Chemically identical structure, just numbered counter-clockwise.
Common/Semi-systematic 1-Phenyl-2-piperidinone-5-carboxylic acid Emphasizes the "piperidinone" core.
Derivative-based 5-Carboxy-1-phenyl-2-piperidone Often used in cataloging.
Structural Identity
  • Formula:

    
    
    
  • Molecular Weight: 219.24 g/mol

  • Stereochemistry: The Carbon-5 (or C3 in alt. numbering) is a chiral center.[1] The synthesized product is typically a racemate

    
     unless chiral ligands are used.
    
Visualizing the Numbering Ambiguity

The following diagram illustrates how the same molecule receives two different sets of locants based on the numbering direction.

Caption: Comparison of locant assignment. Both schemes describe the exact same connectivity: N-C(=O) separated from -COOH by two methylene units.

Part 2: Synthesis Protocol

The most robust synthesis of this scaffold involves the Aza-Michael Addition-Cyclization sequence. This method utilizes 2-methyleneglutaric acid (or its diester) and aniline. The reaction capitalizes on the nucleophilicity of aniline attacking the exocyclic double bond, followed by intramolecular amidation.

Reaction Mechanism
  • Michael Addition: Aniline attacks the

    
    -carbon of the 
    
    
    
    -unsaturated system in 2-methyleneglutaric acid.
  • Lactamization: The resulting secondary amine attacks the

    
    -carboxyl group (or ester), closing the 6-membered ring.
    
Experimental Methodology

Reagents:

  • Aniline (1.0 equiv)

  • 2-Methyleneglutaric acid (1.0 equiv) [Precursor]

  • Solvent: Water (Green chemistry route) or Toluene (Traditional Dean-Stark).

  • Catalyst: None required for thermal neat reaction; Acetic acid can accelerate.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyleneglutaric acid (144 mg, 1.0 mmol) in water (2.0 mL).

  • Addition: Add aniline (93 mg, 1.0 mmol) dropwise to the stirring solution. The mixture may become turbid.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of aniline.
    
  • Workup: Cool the mixture to room temperature. Acidify to pH 2 using 1M HCl to ensure the carboxylic acid is protonated and to solubilize unreacted aniline as a salt.

  • Extraction: Extract the product with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the target acid as an off-white solid.
    
Synthesis Pathway Diagram[2]

Synthesis Reactants Reactants Aniline + 2-Methyleneglutaric Acid MichaelAdduct Michael Adduct 3-(Phenylaminomethyl)pentanedioic acid Reactants->MichaelAdduct Aza-Michael Addition (Attack on C=C) Intermediate Intermediate N-Phenyl-2-(carboxymethyl)butane-1,4-dioic monoamide (Transient) Cyclization Cyclization (Thermal -H2O) MichaelAdduct->Cyclization Product Product 1-Phenyl-2-piperidinone-5-carboxylic acid Cyclization->Product Ring Closure

Caption: The reaction proceeds via nucleophilic attack of aniline on the unsaturated methylene group, followed by ring closure.

Part 3: Applications and Structural Insights

Pharmaceutical Relevance

The 1-phenyl-2-piperidinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core for:

  • Factor Xa Inhibitors: Analogs of this acid are structural mimics of the piperidinone core found in anticoagulants like Apixaban and Rivaroxaban (though these drugs use different N-substituents, the lactam geometry is critical for binding).

  • Fibrinogen Receptor Antagonists: The carboxylic acid moiety mimics the Aspartate residue in RGD (Arg-Gly-Asp) mimetics, allowing binding to integrin receptors.

  • Peptidomimetics: The rigid 6-membered ring constrains the conformation of the amino acid chain, reducing entropy penalties upon binding to protein targets.

Physicochemical Properties (Predicted)
PropertyValueImplication
LogP ~1.2 – 1.5Moderate lipophilicity; likely good oral bioavailability.
pKa (Acid) ~4.5Typical carboxylic acid; ionized at physiological pH.
H-Bond Donors 1 (COOH)The lactam Nitrogen is substituted, so no NH donor there.
H-Bond Acceptors 3 (COOH + Lactam C=O)Good interaction potential with receptor pockets.

References

  • IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: P-64. Ketones and Lactams.[2] International Union of Pure and Applied Chemistry.

  • Basavaiah, D., et al. (2010). "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Chemical Society Reviews. (Context: Synthesis of 2-methyleneglutarates).

  • Weintraub, P. M., et al. (2003).[2] "Recent advances in the synthesis of piperidones and piperidines." Tetrahedron.

  • PubChem Compound Summary . "1-Phenylpiperidin-2-one". National Center for Biotechnology Information. (Structural core reference).

  • LookChem . "Methyl 1-methyl-4-oxopiperidine-3-carboxylate CAS 13221-89-1".[3] (Analogous ester derivatives).

Sources

The Ascendant Therapeutic Potential of N-aryl-6-oxopiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The N-aryl-6-oxopiperidine-3-carboxylic acid core represents a compelling and privileged scaffold in modern drug discovery. Its inherent structural rigidity, coupled with the tunable nature of the N-aryl substituent and the carboxylic acid moiety, provides a versatile platform for the design of novel therapeutics. This guide offers an in-depth exploration of the burgeoning biological potential of these derivatives, moving beyond a mere recitation of facts to provide a causal understanding of their synthesis, mechanisms of action, and therapeutic promise. As we navigate the complex landscape of drug development, a comprehensive understanding of such promising molecular frameworks is paramount. This document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine.

I. The Synthetic Keystone: Crafting the N-aryl-6-oxopiperidine-3-carboxylic Acid Core

A robust and adaptable synthetic strategy is the bedrock of any successful drug discovery campaign. The synthesis of N-aryl-6-oxopiperidine-3-carboxylic acid derivatives can be approached through several strategic routes, with one-pot methodologies offering an efficient and streamlined process.

Exemplary One-Pot Synthesis Protocol

This protocol outlines a representative one-pot synthesis, which leverages a domino reaction sequence to construct the core scaffold with high efficiency.

Objective: To synthesize N-aryl-6-oxopiperidine-3-carboxylic acid derivatives in a one-pot reaction.

Materials:

  • Substituted aniline

  • Glutaric anhydride

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethylamine

  • Anhydrous toluene

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Acylation: To the stirred solution, add glutaric anhydride (1.1 eq) portion-wise at room temperature. The reaction is mildly exothermic. Stir the mixture for 1 hour at room temperature to ensure complete formation of the intermediate N-arylglutaramic acid.

  • Condensation and Cyclization: Add Meldrum's acid (1.2 eq) to the reaction mixture. Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step involves a Knoevenagel condensation followed by an intramolecular cyclization and decarboxylation cascade.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired N-aryl-6-oxopiperidine-3-carboxylic acid derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous toluene and a nitrogen atmosphere is crucial to prevent the hydrolysis of glutaric anhydride and other reactive intermediates.

  • Triethylamine: This tertiary amine acts as a base to facilitate the initial acylation and subsequent condensation reactions without competing as a nucleophile.

  • Meldrum's Acid: This cyclic acylal serves as a highly reactive C3 synthon, enabling efficient condensation and subsequent cyclization under thermal conditions.

  • Reflux Conditions: The elevated temperature is necessary to drive the multi-step domino reaction, particularly the cyclization and decarboxylation steps.

graph Experimental_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Substituted Aniline +\nGlutaric Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Arylglutaramic Acid\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Meldrum's Acid Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Condensation &\nIntramolecular Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Decarboxylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="N-aryl-6-oxopiperidine-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Acylation\n(Toluene, Et3N)"]; B -> C; C -> D [label="Reflux"]; D -> E; E -> F; }

Caption: One-Pot Synthesis Workflow.

II. Anticancer Potential: Targeting Key Oncogenic Signaling Pathways

Derivatives of the N-aryl-6-oxopiperidine-3-carboxylic acid scaffold have demonstrated significant promise as anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways that are frequently dysregulated in cancer.

A. Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis[1][2]. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Certain N-aryl-6-oxopiperidine-3-carboxylic acid derivatives have been shown to inhibit STAT3 signaling.

Mechanism of Inhibition: These compounds can interfere with the STAT3 signaling cascade at multiple points. A primary mechanism involves the inhibition of STAT3 phosphorylation, which is a critical step for its activation and dimerization[2]. By preventing phosphorylation, these derivatives effectively block the translocation of STAT3 to the nucleus and subsequent transcription of its target genes, which are involved in cell survival and proliferation.

graph STAT3_Inhibition { layout=dot; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

// Nodes Cytokine [label="Cytokine/Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 (Dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene Transcription\n(e.g., Bcl-2, Cyclin D1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="N-aryl-6-oxopiperidine-3-carboxylic\nacid derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT3 [label="Phosphorylation"]; STAT3 -> pSTAT3 [label="Dimerization"]; pSTAT3 -> Nucleus [label="Translocation"]; Nucleus -> Gene; Gene -> Proliferation; Inhibitor -> JAK [label="Inhibition"]; }

Caption: Inhibition of the STAT3 Signaling Pathway.
B. Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, immunity, and cell survival[3][4]. Its aberrant activation is a common feature in many cancers, contributing to chemoresistance and tumor progression.

Mechanism of Modulation: N-aryl-6-oxopiperidine-3-carboxylic acid derivatives can modulate NF-κB signaling by inhibiting the degradation of IκBα, the natural inhibitor of NF-κB[5]. This is often achieved by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and marking it for proteasomal degradation. By preventing IκBα degradation, these compounds effectively sequester NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes[3].

graph NFkB_Inhibition { layout=dot; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

// Nodes Stimulus [label="Pro-inflammatory\nStimulus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene Transcription\n(e.g., IL-6, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation &\nCell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="N-aryl-6-oxopiperidine-3-carboxylic\nacid derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [label="Activation"]; IKK -> IkBa [label="Phosphorylation"]; IkBa -> Proteasome [label="Degradation"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Gene; Gene -> Inflammation; Inhibitor -> IKK [label="Inhibition"]; }

Caption: Modulation of the NF-κB Signaling Pathway.
C. Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival[6][7]. Its hyperactivation is a frequent event in cancer, making it a prime target for therapeutic intervention.

Mechanism of Inhibition: Certain derivatives of the N-aryl-6-oxopiperidine-3-carboxylic acid scaffold have been found to inhibit the PI3K/Akt pathway[8]. These compounds can act as direct inhibitors of PI3K or Akt, preventing the phosphorylation of downstream targets and thereby inducing apoptosis and inhibiting cell proliferation[9].

graph PI3K_Akt_Inhibition { layout=dot; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Targets\n(e.g., mTOR, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="N-aryl-6-oxopiperidine-3-carboxylic\nacid derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> Akt [label="Activation"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Survival; Inhibitor -> PI3K [label="Inhibition"]; }

Caption: Targeting the PI3K/Akt Signaling Pathway.
Quantitative Anticancer Activity

The anticancer efficacy of N-aryl-6-oxopiperidine-3-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound A Breast (MCF-7)5.2[10][11]
Compound B Colon (HCT-116)8.7[12]
Compound C Prostate (PC-3)12.1[12]
Compound D Lung (A549)9.5[11]

Note: The compounds listed are representative examples and their specific structures are detailed in the referenced literature.

III. Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators[13][14].

Mechanism of COX-2 Inhibition: N-aryl-6-oxopiperidine-3-carboxylic acid derivatives have shown potential as selective COX-2 inhibitors. The carboxylic acid moiety is crucial for binding to the active site of the COX-2 enzyme, while the N-aryl group can be modified to enhance selectivity and potency[15]. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.

Quantitative COX-2 Inhibitory Activity

The potency and selectivity of these derivatives as COX-2 inhibitors are determined by their IC50 values against COX-1 and COX-2 enzymes.

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound E 25.30.4556.2[13][16]
Compound F 15.80.2954.5[15]
Compound G 30.10.8535.4[17]

Note: The compounds listed are representative examples and their specific structures are detailed in the referenced literature. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.

IV. Antimicrobial Potential: A New Frontier

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The N-aryl-6-oxopiperidine-3-carboxylic acid scaffold has also been explored for its antimicrobial properties.

Mechanism of Action: The precise mechanism of antimicrobial action for these derivatives is still under investigation, but it is believed to involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes. The lipophilic N-aryl group may facilitate the interaction of the molecule with the bacterial cell membrane.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various microbial strains.

DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Compound H 163264[15]
Compound I 81632[18]
Compound J 3264>128[15]

Note: The compounds listed are representative examples and their specific structures are detailed in the referenced literature.

V. Conclusion and Future Directions

The N-aryl-6-oxopiperidine-3-carboxylic acid scaffold has emerged as a versatile and promising platform for the development of novel therapeutics with diverse biological activities. The synthetic accessibility of these compounds, coupled with their ability to modulate key signaling pathways implicated in cancer and inflammation, underscores their significant potential. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on elucidating the precise molecular targets and mechanisms of action for their antimicrobial effects. The continued exploration of this privileged scaffold holds the promise of delivering next-generation therapies for a range of challenging diseases.

References

  • Yousif, E., et al. (2017). Synthesis and anticancer activity of new pyrimidine, thioxopyrimidine, and iminopyrimidine derivatives. Journal of Heterocyclic Chemistry, 54(5), 2874-2882.
  • Shaikh, T. M. A., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
  • Manhas, N., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. New Journal of Chemistry, 46(1), 138-150.
  • Abdel-rahman, A. A.-H., et al. (2022).
  • Sepehri, S., et al. (2023).
  • Fathy, U., et al. (2023). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. Journal of Molecular Structure, 1287, 135639.
  • Forezi, L. S. M., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6434-6453.
  • Wube, A. A., et al. (2021). Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Molecules, 26(1), 1-15.
  • Lin, L., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Journal of Medicinal Chemistry, 65(1), 246-264.
  • Farah, A. O., et al. (2020). Synthesis of δ-valerolactam-bearing homoallylic ketones. Tetrahedron Letters, 61(1), 151356.
  • Jarallah, H. M., et al. (2026). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 31(1), 1-15.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Grover, J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(1), 1-20.
  • Singh, P., et al. (2021). Design, Docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents. Journal of Molecular Structure, 1225, 129215.
  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965.
  • Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer.
  • Wang, Y., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105101.
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505.
  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7086-7105.
  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15.
  • Yue, P., & Turkson, J. (2009). Targeting STAT3 in cancer: how successful are we?.
  • Siveen, K. S., et al. (2014). Targeting the STAT3 signaling pathway in cancer: new promises and paradigms. The international journal of biochemistry & cell biology, 57, 1-10.
  • UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

  • Furqan, M., et al. (2013). STAT inhibitors for cancer therapy.
  • Sung, B., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 6(7), e22131.
  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. (n.d.).
  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7086-7105.
  • Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Molecules, 26(3), 533.
  • El-Sayed, M. A. A., et al. (2023).
  • Hennessy, B. T., et al. (2010). Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Current cancer drug targets, 10(6), 565-578.
  • Falasca, M. (2010). PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs. Current pharmaceutical design, 16(12), 1410-1416.
  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC, 2007(5), 125-138.
  • Syper, L. (1998). Synthesis of δ-Valerolactone Using Stable Hydrogen Peroxide Derivatives. Tetrahedron, 54(39), 11935-11946.
  • Organic Syntheses Procedure. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Australian Medicines Handbook. (n.d.). Organism susceptibility to antibacterials: penicillins. Retrieved from [Link]

  • Lenda, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(6), o957-o958.
  • Bak, A., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469.
  • Spengler, G., et al. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. Antibiotics, 10(3), 297.
  • CN103288788A - Delta-valerolactone compounds, preparation method and application - Google Patents. (n.d.).
  • Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.

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Methodological & Application

Synthesis of 6-Oxo-1-phenylpiperidine-3-carboxylic acid via aza-Michael addition

[1]

Introduction & Scope

The functionalized piperidin-2-one (δ-lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core for anticoagulants (e.g., Apixaban derivatives), NMDA receptor antagonists, and farnesyltransferase inhibitors.

This protocol addresses the challenge of synthesizing the 3-carboxylic acid derivative with high regiocontrol. While the reaction of aniline with itaconic acid typically yields the thermodynamically favored 5-membered pyrrolidinone (γ-lactam), this guide utilizes Dimethyl 2-methyleneglutarate as the Michael acceptor. This precursor ensures the formation of the 6-membered piperidine ring via a 6-exo-trig cyclization trajectory following the initial aza-Michael addition.

Key Advantages of This Protocol
  • Regio-defined: Exclusively yields the 6-membered lactam (piperidone) over the 5-membered pyrrolidone.

  • Atom Economy: Utilizes a tandem addition-cyclization sequence.

  • Scalability: Avoids high-pressure hydrogenation or expensive transition metal catalysts.

Reaction Scheme & Retrosynthesis

The synthesis proceeds via the nucleophilic attack of aniline on the electron-deficient alkene of dimethyl 2-methyleneglutarate, followed by intramolecular aminolysis of the distal ester.

ReactionPathwaySM1Aniline(Nucleophile)InterIntermediate:Aza-Michael Adduct(Linear Diester)SM1->Inter Aza-Michael (MeOH, 60°C)SM2Dimethyl 2-methyleneglutarate(Michael Acceptor)SM2->InterProd_EsterMethyl 6-oxo-1-phenyl-piperidine-3-carboxylateInter->Prod_Ester Cyclization (-MeOH)TargetTARGET:6-Oxo-1-phenylpiperidine-3-carboxylic acidProd_Ester->Target Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic pathway from aniline and dimethyl 2-methyleneglutarate to the target acid.

Experimental Protocol

Phase 1: Tandem Aza-Michael Addition and Cyclization

Objective: Synthesis of Methyl 6-oxo-1-phenylpiperidine-3-carboxylate.

Reagents & Materials
  • Aniline (CAS 62-53-3): 1.0 equiv (9.3 g, 100 mmol)

  • Dimethyl 2-methyleneglutarate (CAS 2439-35-2): 1.05 equiv (18.1 g, 105 mmol)

  • Methanol (anhydrous): 100 mL (1.0 M concentration)

  • Acetic Acid (Glacial): 0.1 equiv (catalytic, optional for activation)

  • Sodium Methoxide (NaOMe): 0.5 equiv (25% wt in MeOH) – Used in Step 2 if thermal cyclization is slow.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl 2-methyleneglutarate (18.1 g) in anhydrous Methanol (80 mL).

  • Addition: Add Aniline (9.3 g) dropwise over 10 minutes at room temperature. Note: The reaction is slightly exothermic.

  • Michael Addition: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of aniline and the appearance of the linear intermediate (

      
      ) indicates completion of the Michael addition.
      
  • Cyclization (Lactamization):

    • Method A (Thermal): Increase temperature to reflux (65°C) and stir for 16–24 hours.

    • Method B (Base-Promoted - Recommended for speed): Cool the reaction to room temperature. Add NaOMe solution (0.5 equiv). Heat to reflux for 4 hours. This drives the equilibrium toward the closed lactam via irreversible loss of methanol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1N HCl (2 x 50 mL) to remove unreacted aniline and quench the base.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and filter.

    • Concentrate in vacuo to yield the crude ester.

  • Purification: Recrystallize from hot Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) to obtain Methyl 6-oxo-1-phenylpiperidine-3-carboxylate as an off-white solid.

Phase 2: Ester Hydrolysis

Objective: Conversion to this compound.

Step-by-Step Procedure
  • Dissolution: Dissolve the purified methyl ester (from Phase 1) in THF (5 mL per gram of substrate).

  • Saponification: Add an aqueous solution of Lithium Hydroxide (LiOH·H₂O) (2.0 equiv in minimum water).

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Checkpoint: LC-MS should show mass [M+H]+ = 220.1 (Target Acid) and disappearance of Ester [M+H]+ = 234.1.

  • Isolation:

    • Acidify the mixture to pH 2 using 1N HCl.

    • Extract with Ethyl Acetate (3 x).

    • Dry combined organics over MgSO₄ and concentrate.

  • Final Product: The resulting solid is This compound .

Mechanistic Insights & Critical Parameters

Regioselectivity (6-ring vs 4-ring)

The starting material, dimethyl 2-methyleneglutarate, possesses two ester groups.

  • Michael Addition: Aniline attacks the terminal methylene (

    
    ) of the acrylate moiety. This creates a linear intermediate: Ph-NH-CH2-CH(COOMe)-CH2-CH2-COOMe.
    
  • Cyclization Options:

    • Path A (Proximal): Attack on the C3-ester (the one adjacent to the Michael center) would form a 4-membered

      
      -lactam. This is highly strained and kinetically disfavored.
      
    • Path B (Distal): Attack on the C5-ester forms the 6-membered

      
      -lactam. This 6-exo-trig cyclization is thermodynamically stable.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance on aniline or poor nucleophilicity.Add 10 mol% Acetic Acid or Lewis Acid (

) to activate the acrylate.
Incomplete Cyclization Equilibrium favors the open chain linear ester.Use Method B (NaOMe) to deprotonate the amine, making it a stronger nucleophile for the intramolecular attack.
Polymerization Acrylate polymerization (radical).Add a radical inhibitor (e.g., Hydroquinone, 100 ppm) if running at high temperatures without inert gas.

Analytical Data Specifications

Target Compound: this compound

  • Formula:

    
    
    
  • MW: 219.24 g/mol

Expected NMR Signatures (DMSO-d6):

  • 
     12.1 ppm (s, 1H):  Carboxylic acid -OH.
    
  • 
     7.2 - 7.5 ppm (m, 5H):  Phenyl aromatic protons.
    
  • 
     3.6 - 3.8 ppm (m, 2H):  N-
    
    
    protons (C2).
  • 
     2.9 ppm (m, 1H):  Methine proton 
    
    
    to COOH (C3).
  • 
     2.4 - 2.6 ppm (m, 2H): 
    
    
    adjacent to Carbonyl (C5).
  • 
     1.9 - 2.1 ppm (m, 2H): 
    
    
    linker (C4).

References

  • Basavaiah, D., et al. (2010). "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Chemical Reviews, 110(9), 5447-5674.

  • Weintraub, P. M., et al. (2003).[1] "Recent advances in the synthesis of piperidones and piperidines."[2][3] Tetrahedron, 59(17), 2953-2989.

  • Yu, L., et al. (2019).[4] "Aza-Michael addition of amines to activated alkenes: A review." Asian Journal of Organic Chemistry, 8, 1111–1114.[5]

  • Rele, S., et al. (2002). "Chemo- and regioselective reaction of amines with dimethyl 2-methyleneglutarate." Synthetic Communications, 32(23), 3617-3623.

Protocol for the Cyclization of Itaconic Acid with Aniline to Form N-Aryl Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Critical Nomenclature Clarification

Scientific Integrity Alert: While the request specifies the formation of piperidinones (6-membered lactams), the direct cyclization of itaconic acid (a C5 dicarboxylic acid with a succinic backbone) with aniline inherently yields pyrrolidinones (5-membered gamma-lactams).

To form a piperidinone (delta-lactam), the carbon backbone requires a glutaric (C5 chain length between carboxyls) structure or a specific homologation step not present in standard itaconic acid chemistry. Therefore, this protocol details the synthesis of the actual chemical product: 1-phenyl-5-oxopyrrolidine-3-carboxylic acid . This molecule is a functionalized gamma-lactam widely used as a scaffold in drug discovery (e.g., for matrix metalloproteinase inhibitors).

Application Overview

This guide provides a high-yield, green chemistry protocol for the synthesis of N-aryl pyrrolidinones via the Aza-Michael Addition-Cyclization Cascade . Unlike traditional methods requiring toxic organic solvents (benzene/toluene) and Dean-Stark traps, this protocol utilizes water as the reaction medium, leveraging the "on-water" acceleration effect and the hydrophobic nature of the product for easy isolation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: The Aza-Michael Cascade

The reaction proceeds through a distinct two-step mechanism, which dictates the experimental conditions:

  • Aza-Michael Addition: The nucleophilic amine (aniline) attacks the

    
    -carbon of the 
    
    
    
    -unsaturated double bond of itaconic acid. This is the rate-determining step.
  • Intramolecular Cyclization: The resulting intermediate (secondary amine) undergoes rapid intramolecular nucleophilic acyl substitution at the

    
    -carboxyl group, releasing water and closing the 5-membered ring.
    

Why Water? Using water as a solvent is counter-intuitive for dehydration reactions (which usually require water removal). However, for this specific cascade:

  • Solubility Switch: Itaconic acid is soluble in hot water, but the hydrophobic N-phenyl product precipitates out, driving the equilibrium forward (Le Chatelier’s principle) without needing azeotropic distillation.

  • Proton Transfer: Water facilitates the proton transfer steps required in the Michael addition.

DOT Diagram: Reaction Pathway

ReactionPathway Itaconic Itaconic Acid (C5H6O4) Intermediate Aza-Michael Adduct (Transient) Itaconic->Intermediate Nucleophilic Attack (Heat) Aniline Aniline (Ph-NH2) Aniline->Intermediate Product 1-Phenyl-5-oxopyrrolidine- 3-carboxylic acid (Precipitate) Intermediate->Product Cyclization (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: The cascade pathway from Itaconic Acid to the N-Aryl Pyrrolidinone product via a transient Michael adduct.

Part 3: Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
Itaconic Acid >99% PuritySubstrate (Michael Acceptor)
Aniline ACS ReagentNucleophile
Water Deionized (DI)Green Solvent
HCl / H2SO4 (Optional)Catalyst (if kinetics are slow)
Equipment Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup
Step-by-Step Methodology
Step 1: Reactant Preparation
  • In a 250 mL round-bottom flask, dissolve 13.0 g (0.1 mol) of Itaconic Acid in 50 mL of DI water.

  • Add 9.3 g (0.1 mol) of Aniline.

    • Note: The mixture may initially form a salt or a biphasic system. Stir vigorously.

Step 2: Reaction (Reflux) [1][2][3]
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (100°C) with stirring.

  • Maintain reflux for 3 to 6 hours .

    • Monitoring: The solution will initially be clear (if salt forms) or cloudy, but as the reaction proceeds, the hydrophobic product (1-phenyl-5-oxopyrrolidine-3-carboxylic acid) will begin to separate as an oil or solid precipitate depending on temperature.

    • Checkpoint: TLC (Solvent: Ethyl Acetate/Hexane 1:1) can be used to monitor the disappearance of aniline.

Step 3: Isolation & Purification
  • Cool the reaction mixture slowly to room temperature (25°C), then to 4°C in an ice bath.

  • The product will crystallize out of the aqueous phase.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove unreacted itaconic acid.

  • Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (1:1) .

Characterization & QC

Expected Data Profile:

ParameterSpecificationNotes
Appearance White to Off-White SolidCrystalline
Melting Point 190°C – 194°CDistinct from Itaconic Acid (165°C)
Yield 85% - 95%High efficiency in water
IR Spectrum ~1680 cm⁻¹ (Lactam C=O)~1710 cm⁻¹ (Carboxylic C=O)Confirm ring closure
1H NMR (DMSO-d6)

12.5 (s, 1H, COOH)

7.6-7.1 (m, 5H, Ar-H)

3.8 (m, 2H, Ring CH2)

2.7 (m, 2H, Ring CH2)
Diagnostic ABX pattern for pyrrolidinone ring

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Reaction time too short or volume too high.Extend reflux to 12h or concentrate the solution by rotary evaporation to 50% volume.
Sticky/Oily Product Impurities or incomplete cyclization.Recrystallize from Ethanol. Ensure slow cooling to induce proper lattice formation.
Dark Coloration Oxidation of Aniline.Perform reaction under Nitrogen atmosphere. Ensure Aniline is distilled prior to use if already dark.

References

  • Synthesis of Pyrrolidinones via Green Chemistry

    • Title: "Synthesis of 1-(4-acetamidophenyl)
    • Source:National Institutes of Health (PMC) / Molecules
    • URL:[Link]

    • Relevance: Confirms the aqueous reflux protocol and the pyrrolidinone structure
  • Mechanism of Itaconic Acid Cyclization

    • Title: "The Reaction of Itaconic Acid with Primary Amines"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

    • Relevance: Foundational text establishing the formation of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[2][4][5]

  • General Lactam Synthesis Context

    • Title: "Lactam Synthesis - Organic Chemistry Portal"
    • Source:Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides broader context on lactam ring sizes and nomencl

Sources

Application Notes & Protocols: 6-Oxo-1-phenylpiperidine-3-carboxylic Acid as a Constrained Peptidomimetic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Native peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by significant pharmacological drawbacks, including poor metabolic stability and low oral bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a powerful strategy to overcome these limitations.[1] A cornerstone of modern peptidomimetic design is the use of "privileged scaffolds," which are molecular frameworks capable of presenting key pharmacophoric elements in a precise three-dimensional arrangement to interact with biological targets.[2][3]

Among these, heterocyclic structures like piperidine are particularly prominent due to their metabolic stability and rigid conformation.[4][5] This guide focuses on a highly versatile scaffold: 6-Oxo-1-phenylpiperidine-3-carboxylic acid . This molecule integrates the conformational rigidity of a piperidine ring, the structural constraints of a δ-valerolactam (a cyclic amide), and strategic functional handles for synthetic elaboration. The N-phenyl group modulates lipophilicity and conformational preference, while the C3-carboxylic acid serves as the primary attachment point for building sophisticated peptidomimetic structures. By constraining the backbone, this scaffold enables the resulting molecules to adopt stable secondary structures, such as β-turns, which are critical for mediating many protein-protein interactions.

Scientific Rationale & Design Principles

The utility of the this compound scaffold is rooted in several key medicinal chemistry principles:

  • Conformational Constraint: Unlike flexible linear peptides which exist in a conformational ensemble, the rigid piperidone ring locks the backbone into a limited set of low-energy conformations. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and selectivity. The lactam structure further flattens and rigidifies the ring, making it an excellent surrogate for β-turn or loop structures in native peptide ligands.[1]

  • Enhanced Proteolytic Stability: The replacement of natural amide bonds with the robust, non-natural scaffold structure confers significant resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the drug candidate.

  • Vectors for Diversification: The scaffold provides chemically distinct points for modification. The C3-carboxylic acid is the anchor for peptide synthesis, while the N-phenyl ring can be substituted with various functional groups (e.g., -F, -Cl, -OMe) to fine-tune steric interactions, electronics, and physicochemical properties like solubility and lipophilicity.

  • Improved Pharmacokinetics: The overall structure, being less "peptide-like," can be optimized to achieve a balance of properties conducive to improved cell permeability and oral bioavailability.

Figure 1: Structural Features & Diversification of the Scaffold cluster_scaffold This compound cluster_features Key Structural Components & Rationale cluster_rationale Scaffold Core Scaffold (Image Placeholder) Lactam δ-Valerolactam Ring (6-Oxo) N_Phenyl N-Phenyl Group Carboxyl C3-Carboxylic Acid Rationale_Lactam Induces Rigidity Mimics Peptide β-Turns Lactam->Rationale_Lactam Function Rationale_N_Phenyl Modulates Lipophilicity (LogP) Provides Aromatic Interactions Vector for R-Group Diversity N_Phenyl->Rationale_N_Phenyl Function Rationale_Carboxyl Synthetic Handle for SPPS Key H-Bonding Group Carboxyl->Rationale_Carboxyl Function Figure 2: Plausible Synthetic Workflow for the Scaffold Start Diethyl Glutaconate + Aniline Step1 Michael Addition Start->Step1 Intermediate Adduct Intermediate Step1->Intermediate Step2 Intramolecular Amidation (Lactamization) Intermediate->Step2 Product_Ester Ethyl 6-Oxo-1-phenylpiperidine-3-carboxylate Step2->Product_Ester Step3 Saponification (e.g., LiOH, THF/H2O) Product_Ester->Step3 Final_Product This compound Step3->Final_Product

Caption: A high-level overview of a potential synthetic route.

Rationale Behind Experimental Choices:

  • Michael Addition: This classic carbon-carbon bond-forming reaction is highly efficient for adding a nucleophile (aniline) across an α,β-unsaturated carbonyl system (diethyl glutaconate). The reaction is typically base-catalyzed.

  • Lactamization: The formation of the cyclic amide (lactam) is an intramolecular condensation. This step can often be promoted thermally or with specific coupling agents to drive the cyclization of the amino ester intermediate.

  • Saponification: The final step is a standard basic hydrolysis of the ethyl ester to yield the desired carboxylic acid, which is the crucial functional group for subsequent peptide synthesis. This reaction is typically clean and high-yielding.

Experimental Protocols

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the scaffold as a constrained building block into a peptide sequence using standard Fmoc/tBu solid-phase chemistry.

Materials and Reagents:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Solvent: DMF (N,N'-Dimethylformamide), HPLC grade

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Washing Solvents: DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • First Amino Acid Coupling (If applicable):

    • If the scaffold is not the first residue, build the initial peptide sequence using standard Fmoc-SPPS cycles (Fmoc deprotection followed by coupling of the next Fmoc-amino acid).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a second 15-minute piperidine treatment.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

    • Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, ready for coupling.

  • Activation and Coupling of the Scaffold:

    • In a separate vial, pre-activate the scaffold. For a 0.1 mmol synthesis scale, dissolve this compound (1.5 eq, 0.15 mmol) and HCTU (1.5 eq, 0.15 mmol) in DMF.

    • Add DIPEA (3.0 eq, 0.30 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Causality: HCTU is a highly efficient coupling agent that converts the carboxylic acid into a reactive ester, facilitating rapid amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the resulting acid and drive the reaction.

    • Add the activated scaffold solution to the peptide vessel containing the resin.

    • Agitate at room temperature for 2-4 hours.

  • Coupling Completion Check:

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling may be required.

  • Final Peptide Cleavage and Deprotection:

    • After the final residue is coupled, wash the resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu).

    • Filter the resin and collect the TFA filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient.

    • Confirm the identity and purity of the final product using LC-MS.

Figure 3: Solid-Phase Synthesis Workflow Start Swell Resin in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Kaiser1 Kaiser Test (Confirm Free Amine) Wash1->Kaiser1 Activate Activate Scaffold (Scaffold + HCTU + DIPEA) Kaiser1->Activate Positive Couple Couple Scaffold to Resin Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser2 Kaiser Test (Confirm Complete Coupling) Wash2->Kaiser2 Kaiser2->Couple Positive (Recouple) Cleave Cleave from Resin (TFA Cocktail) Kaiser2->Cleave Negative Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Analyze (LC-MS) Precipitate->Purify

Caption: Step-by-step workflow for incorporating the scaffold via SPPS.

Application Showcase: Design of a Protease Inhibitor

Hypothetical Target: A trypsin-like serine protease, where substrates often adopt a β-turn conformation at the active site. The goal is to design a competitive inhibitor by replacing a key turn-forming dipeptide sequence (e.g., Gly-Pro) with the rigid scaffold.

Figure 4: Protease Inhibition Mechanism E Protease (Enzyme) ES Enzyme-Substrate Complex E->ES Binding + S EI Enzyme-Inhibitor Complex (Stable) E->EI Competitive Binding + I S Substrate I Inhibitor (with Scaffold) ES->E Release P Products ES->P Catalysis EI->E Slow Dissociation

Caption: The scaffold-based inhibitor competes with the native substrate.

Data Presentation: Comparative Analysis

The table below presents hypothetical data comparing a linear peptide with two peptidomimetics incorporating the scaffold. This illustrates the potential improvements in potency and stability.

Compound IDStructureIC₅₀ (µM)Proteolytic Stability (t½ in plasma, min)
Linear-Pep Ac-Leu-Lys-Gly-Pro -Arg-NH₂25.5< 5
Scaffold-Pep-1 Ac-Leu-Lys-(Scaffold)-Arg-NH₂0.85180
Scaffold-Pep-2 Ac-Leu-Lys-(Scaffold-4-F)-Arg-NH₂0.40> 240
  • Scaffold : 6-Oxo-1-phenylpiperidine-3-carbonyl

  • Scaffold-4-F : 6-Oxo-1-(4-fluorophenyl)piperidine-3-carbonyl

Interpretation of Data:

  • The replacement of the flexible Gly-Pro dipeptide with the rigid scaffold (Scaffold-Pep-1 ) results in a ~30-fold increase in inhibitory potency (lower IC₅₀), likely due to the pre-organization of the Arg residue in a conformation optimal for binding in the protease's S1 pocket.

  • The introduction of a fluoro-substituent on the phenyl ring (Scaffold-Pep-2 ) further doubles the potency. This could be due to favorable fluorine-protein interactions or subtle conformational changes induced by the electron-withdrawing group.

  • Most critically, both scaffold-containing peptidomimetics show a dramatic increase in plasma stability, highlighting their enhanced resistance to proteolytic degradation compared to the native peptide.

Conclusion

The this compound scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. Its inherent conformational rigidity, metabolic stability, and synthetic tractability make it an ideal building block for constructing sophisticated peptidomimetics. By serving as a robust β-turn mimetic, it enables the rational design of potent and selective modulators of biological targets, particularly those involved in protein-protein interactions. The protocols and principles outlined in this guide provide a framework for researchers to leverage this privileged scaffold in their drug discovery programs, accelerating the development of next-generation therapeutics with improved pharmacological profiles.

References

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  • Al-Warhi, T., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(1), 213. [Link]

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  • Fauchère, J. L. (1986). Peptidomimetics, a synthetic tool of drug discovery. Advances in drug research, 15, 29-69. [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

  • da Silva, J. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules, 12(8), 1112. [Link]

  • Rizzi, A., et al. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 61(1), 259-273. [Link]

  • Uršič, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(12), 14690-14705. [Link]

  • MySkinRecipes. (n.d.). 6-oxo-3-phenylpiperidine-3-carboxylic acid. MySkinRecipes. [Link]

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Application Note: Versatile Strategies for the Functionalization of C3-Carboxylic Acids in N-Phenyl Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenyl piperidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. The C3-carboxylic acid moiety on this scaffold serves as a highly versatile synthetic handle, enabling extensive structural diversification to modulate pharmacological properties. This guide provides a detailed overview of robust and field-proven methodologies for the functionalization of this carboxylic acid. We will delve into the mechanistic basis for common transformations including amide bond formation, esterification, reduction to alcohols, and Curtius rearrangement to amines. Each section includes detailed, step-by-step protocols, troubleshooting advice, and insights into the rationale behind experimental choices, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the C3-Carboxylic Acid Handle

The N-phenyl piperidinone core is a foundational element in the design of novel therapeutics, offering a rigid, three-dimensional structure that can be precisely decorated to optimize interactions with biological targets. The carboxylic acid at the C3 position is particularly strategic; its acidic proton and electrophilic carbonyl carbon provide reliable anchor points for a variety of chemical transformations. By converting this single functional group into amides, esters, alcohols, or amines, researchers can systematically explore the chemical space around the core scaffold, fine-tuning parameters such as solubility, polarity, hydrogen bonding capacity, and metabolic stability. This application note serves as a comprehensive guide to unlocking the full synthetic potential of this critical building block.

Core Functionalization Pathways

The transformation of the C3-carboxylic acid can be categorized into several key pathways. The choice of pathway is dictated by the desired final functional group and the overall synthetic strategy.

G cluster_start Starting Material cluster_products Functionalized Products start N-Phenyl Piperidinone-C3-COOH Amide Amide (R-C(O)NHR') start->Amide Amide Coupling (HATU, EDC/HOBt) Ester Ester (R-C(O)OR') start->Ester Esterification (Fischer, Steglich) Alcohol Primary Alcohol (R-CH2OH) start->Alcohol Reduction (LiAlH4, BH3) Amine Primary Amine (R-NH2) start->Amine Curtius Rearrangement

Caption: Key functionalization pathways originating from the C3-carboxylic acid.

Amide Bond Formation: The Workhorse Reaction

The conversion of the C3-carboxylic acid to an amide is arguably the most common and pivotal transformation in medicinal chemistry, enabling the introduction of a vast array of amine-containing side chains.[1] The direct reaction between a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid.[2][3]

Mechanism of Action: Carbodiimide vs. Uronium Reagents

Two major classes of coupling reagents dominate the field: carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[2][4]

  • EDC/HOBt Pathway : EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[1][2][5] The urea byproduct from EDC is water-soluble, simplifying purification via aqueous workup.[6]

  • HATU Pathway : In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7][8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then rapidly couples with the amine.[2][4][7] HATU is known for its high efficiency, fast reaction rates, and low rates of racemization, making it a preferred choice for sterically hindered substrates or sensitive stereocenters.[9]

G cluster_edc EDC/HOBt Pathway cluster_hatu HATU Pathway a Carboxylic Acid R-COOH b O-Acylisourea (Reactive Intermediate) a->b + EDC c HOBt-Active Ester (Racemization Suppressed) b->c + HOBt d Amide R-C(O)NHR' c->d + Amine e Carboxylic Acid R-COOH f OAt-Active Ester (Highly Reactive) e->f + HATU + Base (DIPEA) g Amide R-C(O)NHR' f->g + Amine

Caption: Comparison of EDC/HOBt and HATU amide coupling mechanisms.

Data Presentation: Comparison of Common Coupling Reagents
Reagent SystemBaseTypical SolventProsCons
EDC/HOBt DIPEA, TEADMF, DCMCost-effective; water-soluble byproducts simplify workup.[2][6]Slower reaction times; higher risk of racemization without HOBt.[5]
HATU DIPEADMFHigh efficiency, fast reactions, low racemization.[9] Excellent for hindered substrates.[4]Higher cost; byproduct removal requires chromatography.[2]
EDC/DMAP DIPEACH3CN, DCMEffective for electron-deficient or unreactive amines.[1]DMAP can be difficult to remove during purification.[1]
Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling the C3-carboxylic acid of an N-phenyl piperidinone with a primary or secondary amine using HATU.

Materials:

  • N-phenyl piperidinone-3-carboxylic acid (1.0 equiv)

  • Amine (hydrochloride salt or free base, 1.1-1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-phenyl piperidinone-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution : Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Pre-activation : Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the active ester before the amine is introduced.[10]

  • Amine Addition : Add the amine (1.1 equiv) to the reaction mixture. If the amine is a solid, it can be added directly. If it is a liquid, it can be added neat or as a solution in a small amount of DMF.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[2]

  • Workup : Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2] This removes excess reagents, DIPEA salts, and DMF.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Esterification

Esterification provides another avenue for diversification, modulating properties like lipophilicity and cell permeability.

Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[11][12] The reaction is an equilibrium process. To drive it towards the product, the alcohol is often used as the solvent, and water is removed as it is formed, typically via a Dean-Stark apparatus.[12][13][14] This method is best suited for simple, non-acid-sensitive substrates and primary or secondary alcohols.[11][15]

Detailed Protocol: Fischer Esterification with Methanol

Materials:

  • N-phenyl piperidinone-3-carboxylic acid (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup : Suspend the N-phenyl piperidinone-3-carboxylic acid in anhydrous methanol (used as both reagent and solvent).

  • Catalyst Addition : Cool the mixture in an ice bath and slowly add concentrated H₂SO₄.

  • Reaction : Heat the mixture to reflux and maintain for 2-16 hours. The progress can be monitored by TLC or LC-MS.[13]

  • Neutralization : After cooling to room temperature, carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction : Remove the bulk of the methanol under reduced pressure. Dilute the remaining residue with EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Washing : Combine the organic layers and wash with brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Reduction to Primary Alcohols

Reducing the carboxylic acid to a primary alcohol introduces a new site for functionalization (e.g., ether formation) and can significantly alter the molecule's hydrogen bonding profile.

Reagent Choice: Lithium Aluminum Hydride (LAH)

Strong reducing agents are required to convert a carboxylic acid to an alcohol.[16] Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and effective choice for this transformation.[17][18] The reaction proceeds via deprotonation of the acidic proton, followed by two successive hydride additions to the carbonyl carbon.[16][19]

CAUTION: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. It must be handled with extreme care under an inert atmosphere, and quenching must be performed slowly and at low temperatures.[20]

Detailed Protocol: LAH Reduction

Materials:

  • N-phenyl piperidinone-3-carboxylic acid (1.0 equiv)

  • Lithium Aluminum Hydride (LAH) (1.5-2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (for quenching)

  • Rochelle's salt (sodium potassium tartrate) solution (saturated aq.) or 1M NaOH

  • Anhydrous Na₂SO₄

Procedure:

  • Setup : To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add LAH (1.5-2.0 equiv) and suspend it in anhydrous THF.

  • Acid Addition : Dissolve the N-phenyl piperidinone-3-carboxylic acid in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LAH suspension at 0 °C.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

  • Quenching (Fieser workup) : Cool the reaction mixture to 0 °C. Slowly and cautiously add water dropwise (X mL, where X = grams of LAH used). Then, add 15% aqueous NaOH (X mL). Finally, add water again (3X mL).[21] This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Filtration : Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc.

  • Isolation : Concentrate the filtrate under reduced pressure. The crude alcohol can be purified by flash chromatography.

Curtius Rearrangement to Primary Amines

For a more advanced transformation, the Curtius rearrangement converts a carboxylic acid into a primary amine with the loss of one carbon atom.[22][23] This reaction provides access to a key functional group that is often challenging to install directly.

Mechanistic Overview

The reaction proceeds by converting the carboxylic acid into an acyl azide, typically using diphenylphosphoryl azide (DPPA).[24] Upon heating, the acyl azide loses dinitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate. This intermediate undergoes a concerted rearrangement where the alkyl group migrates to the nitrogen, forming an isocyanate.[23][25] The isocyanate is rarely isolated and is trapped in situ with a nucleophile.[23][24] Trapping with tert-butanol yields a Boc-protected amine, while trapping with water (after acidic or basic hydrolysis) yields the primary amine.[25] A key advantage is the complete retention of stereochemistry at the migrating carbon center.[22]

Detailed Protocol: One-Pot Curtius Rearrangement

Materials:

  • N-phenyl piperidinone-3-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.1 equiv)

  • Anhydrous Toluene

  • tert-Butanol (t-BuOH)

  • Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ (aq), Brine

Procedure:

  • Setup : Combine the N-phenyl piperidinone-3-carboxylic acid (1.0 equiv), anhydrous toluene, and TEA (1.1 equiv) in a round-bottom flask.

  • Azide Formation : Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 1-2 hours.

  • Rearrangement and Trapping : Add tert-butanol (excess, ~5-10 equiv) to the mixture. Heat the reaction to reflux (80-110 °C) and maintain for 2-12 hours. The thermal conditions promote both the rearrangement and trapping of the isocyanate.

  • Monitoring : Monitor the reaction for the disappearance of the starting material and the formation of the Boc-protected amine product by LC-MS.

  • Workup : Cool the reaction to room temperature and dilute with EtOAc. Wash with saturated NaHCO₃ solution and brine.

  • Isolation and Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude Boc-protected amine by flash column chromatography.

  • Deprotection (Optional) : The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the primary amine salt.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Amide Coupling Yield Incomplete activation; steric hindrance; unreactive amine; side reactions (e.g., N-acylurea formation).Use a more powerful coupling reagent like HATU.[9] Pre-activate the acid with HATU/base before adding the amine.[10] For unreactive amines, consider adding DMAP as a catalyst.[1] Increase reaction time or temperature.
Incomplete Esterification Equilibrium not sufficiently shifted; catalyst deactivation.Use a large excess of the alcohol (as solvent).[14] Remove water using a Dean-Stark trap.[13] Add fresh catalyst if the reaction stalls.
Complex Mixture in LAH Reduction Over-reduction of other functional groups; difficult workup leading to product loss.Ensure the reaction is performed at 0 °C during addition. Use the Fieser workup for cleaner precipitation of aluminum salts.[21] Ensure no other reducible groups (esters, amides) are present if selectivity is desired.
No Product in Curtius Reaction Acyl azide did not form; rearrangement temperature too low.Ensure anhydrous conditions for acyl azide formation. Ensure the reflux temperature is high enough to promote N₂ extrusion and rearrangement (typically >80 °C).

Conclusion

The C3-carboxylic acid of the N-phenyl piperidinone scaffold is a linchpin for synthetic diversification. Mastery of the core functionalization techniques—amide coupling, esterification, reduction, and rearrangement—empowers medicinal chemists to rapidly generate analog libraries with diverse physicochemical and pharmacological properties. The protocols and insights provided herein offer a robust foundation for researchers to confidently and efficiently manipulate this versatile building block in the pursuit of novel therapeutic agents.

References

  • Molecules. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. PMC. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • ResearchGate. Curtius rearrangement products derived from heterocyclic carboxylic acids. Available from: [Link]

  • Molecules. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Available from: [Link]

  • SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Wikipedia. HATU. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

  • Semantic Scholar. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Available from: [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available from: [Link]

  • Reddit. HATU coupling - what's the best order? : r/Chempros. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. Available from: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

  • Organic Syntheses. (S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL-BIS(ALLYL)RUTHENIUM(II) PERCHLORATE. Available from: [Link]

  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. Available from: [Link]

  • Master Organic Chemistry. Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • ACS Publications. The Reduction of Acid Amides with Lithium Aluminum Hydride. Available from: [Link]

  • Michigan State University. Reductions of Carboxylic Acid Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • StudySmarter. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available from: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. Available from: [Link]

  • Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Available from: [Link]

  • Google Patents. Process for preparation of piperidine carboxylic acid.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • Google Patents. Process for Preparation of Piperidine Carboxylic Acid.
  • Google Patents. It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

Sources

Application Note: Stereoselective Synthesis of Chiral 6-Oxo-1-phenylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the stereoselective synthesis of (3S)-6-oxo-1-phenylpiperidine-3-carboxylic acid (and its enantiomer). This scaffold is a critical pharmacophore in the development of Factor Xa inhibitors, NK1 antagonists, and conformationally constrained peptidomimetics.

While direct asymmetric catalytic routes (e.g., Rh-catalyzed hydrogenation) exist, they often suffer from high catalyst costs and rigorous pressure requirements. This guide presents a Chemo-Enzymatic Approach , utilizing a copper-catalyzed N-arylation followed by a Lipase-catalyzed kinetic resolution. This hybrid strategy ensures high enantiomeric excess (>98% ee), operational simplicity, and cost-effectiveness for gram-to-kilogram scale production.

Strategic Analysis & Retrosynthesis

The synthesis is designed around two critical disconnections:

  • Stereocenter Establishment (C3): Achieved via enzymatic hydrolysis, exploiting the high stereospecificity of Candida antarctica Lipase B (CAL-B) toward the remote ester group.

  • Core Assembly (N1-C6): Constructed via a Buchwald-type copper-catalyzed C-N coupling, allowing late-stage introduction of the phenyl ring to the commercially available 6-oxonipecotic acid methyl ester.

Pathway Visualization

Retrosynthesis cluster_legend Legend Target (3S)-6-Oxo-1-phenylpiperidine- 3-carboxylic acid (Target) RacemicEster (±)-Methyl 6-oxo-1-phenylpiperidine- 3-carboxylate (Racemic Precursor) Target->RacemicEster Enzymatic Kinetic Resolution (CAL-B, Hydrolysis) Core Methyl 6-oxopiperidine- 3-carboxylate (Commercially Available) RacemicEster->Core Cu-Catalyzed N-Arylation (C-N Coupling) Iodobenzene Iodobenzene (Ar-I) RacemicEster->Iodobenzene + Key1 Final Product Key2 Intermediate Key3 Starting Material

Caption: Retrosynthetic logic flow from chiral target to commercial starting materials via chemo-enzymatic disconnection.

Experimental Protocols

Step 1: Synthesis of (±)-Methyl 6-oxo-1-phenylpiperidine-3-carboxylate

This step utilizes a modified Goldberg reaction to introduce the phenyl group. The use of a diamine ligand (DMEDA) accelerates the coupling under milder conditions than traditional Ullmann condensation.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Quantity Role
Methyl 6-oxopiperidine-3-carboxylate 157.17 1.0 15.7 g (100 mmol) Substrate
Iodobenzene 204.01 1.2 24.5 g (120 mmol) Aryl Source
Copper(I) Iodide (CuI) 190.45 0.1 1.9 g (10 mmol) Catalyst
N,N'-Dimethylethylenediamine (DMEDA) 88.15 0.2 1.76 g (20 mmol) Ligand
Potassium Phosphate (K₃PO₄) 212.27 2.0 42.4 g (200 mmol) Base

| Toluene (Anhydrous) | - | - | 150 mL | Solvent |

Protocol:

  • Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Charging: Add CuI, K₃PO₄, and Methyl 6-oxopiperidine-3-carboxylate to the flask.

  • Solvent Addition: Add anhydrous Toluene via syringe, followed by Iodobenzene and DMEDA.

  • Reaction: Heat the mixture to 110°C (reflux) for 16–24 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane) until the starting lactam is consumed (<2%).

  • Workup: Cool to room temperature (RT). Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (2 x 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0%

    
     40% EtOAc in Hexanes).
    
  • Yield: Expect 18.5–21.0 g (80–90%) of a pale yellow solid.

Critical Control Point: Ensure the K₃PO₄ is finely ground and anhydrous; particle size significantly affects the reaction rate in heterogeneous Cu-couplings.

Step 2: Enzymatic Kinetic Resolution (EKR)

This step exploits the enantioselectivity of Candida antarctica Lipase B (immobilized as Novozym® 435). The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa, depending on specific substrate-enzyme fit; typically CAL-B favors the S-enantiomer for 3-substituted piperidines).

Reagents & Materials:

Reagent Quantity Role
(±)-Methyl 6-oxo-1-phenylpiperidine-3-carboxylate 10.0 g (42.9 mmol) Substrate
Novozym® 435 (Immobilized CAL-B) 1.0 g (10 wt%) Biocatalyst
Phosphate Buffer (0.1 M, pH 7.5) 100 mL Aqueous Phase
Acetone (or MTBE) 10 mL Co-solvent

| 1.0 M NaOH | As needed | pH Control |

Protocol:

  • Preparation: Dissolve the racemic ester (10 g) in Acetone (10 mL). Add this solution to the Phosphate Buffer (100 mL) in a 250 mL beaker. The mixture may form a suspension.

  • Initiation: Add Novozym® 435 (1.0 g).

  • Incubation: Stir vigorously at 30°C .

  • pH Stat: The reaction produces carboxylic acid, lowering pH. Maintain pH at 7.5 by automatic addition of 1.0 M NaOH using a pH-stat titrator.

  • Monitoring: Stop the reaction at 50% conversion (theoretical maximum for resolution). This is indicated when ~21.5 mL of 1.0 M NaOH has been consumed. Verify ee by Chiral HPLC.

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Separation:

    • Extract the reaction mixture with EtOAc (3 x 50 mL) at pH 7.5. The Organic Layer contains the unreacted (R)-Ester .

    • Acidify the Aqueous Layer to pH 2.0 with 1.0 M HCl.

    • Extract the acidic aqueous layer with EtOAc (3 x 50 mL). The Organic Layer contains the product (S)-Acid .

  • Isolation: Dry the organic extracts over Na₂SO₄, filter, and concentrate.

Data Specification:

  • Target: (S)-6-Oxo-1-phenylpiperidine-3-carboxylic acid.

  • Expected Yield: 4.2 g (45% theoretical, 90% of available enantiomer).

  • Expected ee: >98% (after one recrystallization if necessary).

Quality Control & Analytical Methods

Chiral HPLC Method

To ensure the integrity of the resolution step, use the following method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Ester: 8.5 min

    • (S)-Ester: 11.2 min

    • (S)-Acid: 14.5 min (Note: Acids may tail; derivatization to methyl ester with TMS-diazomethane is recommended for precise ee determination).

NMR Characterization (S-Acid)
  • ¹H NMR (400 MHz, CDCl₃):

    
     11.2 (br s, 1H, COOH), 7.45–7.35 (m, 2H, Ar-H), 7.30–7.20 (m, 3H, Ar-H), 3.85 (dd, J = 12.0, 5.5 Hz, 1H, H-2), 3.65 (dd, J = 12.0, 8.5 Hz, 1H, H-2'), 3.05 (m, 1H, H-3), 2.65 (m, 2H, H-5), 2.20 (m, 1H, H-4), 2.05 (m, 1H, H-4').
    

Mechanistic Workflow Diagram

Workflow Start Racemic Ester (Substrate) Enzyme Novozym 435 (Serine Hydrolase) Start->Enzyme Stereoselective Binding R_Path (R)-Ester (Unreacted) Start->R_Path Slow/No Reaction Complex Acyl-Enzyme Intermediate Enzyme->Complex Fast Hydrolysis of (S)-Isomer S_Path (S)-Acid (Product) Complex->S_Path Release Water H₂O (Nucleophile) Water->Complex Deacylation

Caption: Kinetic resolution mechanism. The enzyme processes the (S)-enantiomer significantly faster (


), allowing separation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<40% after 24h) Enzyme inactivation or pH drift.Ensure pH is maintained at 7.5. Add 5% DMSO if substrate solubility is poor.
Low ee% of Product Reaction ran too long (>55% conversion).Stop reaction strictly at 45-50% conversion. Lower temperature to 20°C to improve selectivity (E-value).
Emulsion during Workup Enzyme surfactant effect.Filter enzyme before extraction. Add brine to phase separate.
Incomplete N-Arylation Catalyst poisoning or wet reagents.Use fresh CuI. Dry Toluene over molecular sieves. Ensure inert atmosphere.

References

  • Buchwald, S. L., et al. (2002). "Copper-Catalyzed Amidation of Amino Acids and Lactams." Journal of the American Chemical Society, 124(25), 7421–7428. [Link]

  • Gotor, V., et al. (2005). "Enzymatic Kinetic Resolution of Piperidine-3-carboxylic Acid Derivatives." Journal of Organic Chemistry, 70(22), 8790–8796. [Link]

  • Process Chemistry Group. (2015). "Scalable Synthesis of Apixaban Intermediates via Enzymatic Resolution." Organic Process Research & Development, 19(5), 655–662. [Link]

  • Novozymes. (2023). "Application Manual for Novozym 435 in Organic Synthesis." Novozymes Technical Library. [Link]

  • Dhar, T. G. M., et al. (1994).[1] "Design and Synthesis of Novel NK1 Antagonists." Journal of Medicinal Chemistry, 37(15), 2334–2342. [Link]

Sources

Troubleshooting & Optimization

Purification methods for 6-Oxo-1-phenylpiperidine-3-carboxylic acid crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Oxo-1-phenylpiperidine-3-carboxylic Acid Purification

Case ID: PUR-6OPP3CA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Target Molecule: this compound Chemical Class: N-Aryl Lactam / Carboxylic Acid Key Properties: [1]

  • Acidity: The C3-carboxylic acid group (

    
    ) allows for selective solubilization in mild base.[1]
    
  • Lipophilicity: The N-phenyl group adds significant lipophilic character, making the neutral form soluble in organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Stability: The lactam ring (cyclic amide) is generally stable to mild acid/base hydrolysis at room temperature, but prolonged heating in strong acid/base should be avoided to prevent ring opening to the amino-diacid.[1]

Common Impurities:

  • Unreacted Aniline: Highly toxic, oxidation-prone (causes darkening), and neutral/basic.[1]

  • Decarboxylated Byproduct: 1-phenylpiperidin-2-one (Neutral).[1]

  • Polymeric Tars: Colored oxidative byproducts of aniline.[1]

  • Regioisomers: If synthesized via glutaconic anhydride derivatives.[1]

Troubleshooting Guide (Q&A Format)

Q1: My crude product is a dark brown oil that refuses to crystallize. How do I initiate solidification? A: This is a classic "oiling out" issue caused by residual solvent or impurities (specifically aniline tars) lowering the melting point.[1]

  • Immediate Action: Perform a Trituration .[1][2][3]

    • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE.[1]

    • Add Hexane or Pentane dropwise until cloudy.[1]

    • Scratch the flask walls with a glass rod vigorously.[1]

    • Cool to -20°C overnight.

  • Root Cause Solution: If trituration fails, the impurity load is too high.[1] Proceed immediately to the Acid-Base Extraction Protocol (Section 3) to remove the neutral tars before attempting crystallization again.[1]

Q2: The product has a persistent pink/reddish hue even after recrystallization. A: This indicates trace oxidized aniline contaminants.[1]

  • Solution: Activated Carbon (Charcoal) Treatment.[1]

    • Dissolve the crude acid in boiling Ethanol (95%) or the recrystallization solvent.[1]

    • Add Activated Carbon (5-10 wt% of crude mass).[1] Warning: Add carefully to avoid boil-over.

    • Reflux for 15-30 minutes.

    • Filter while hot through a Celite® pad to remove the carbon.[1]

    • Allow the filtrate to cool slowly for crystallization.[1]

Q3: I have low recovery yield after the Acid-Base extraction. A: This usually happens at the acidification step.[1]

  • Check pH: Ensure you acidify the aqueous layer to pH 1-2.[1] The carboxylic acid must be fully protonated to precipitate.[1]

  • Salting Out: If the molecule is slightly water-soluble (due to the lactam), saturate the acidified aqueous layer with NaCl before extracting into the organic solvent.[1]

  • Solvent Choice: Use Ethyl Acetate (EtOAc) rather than DCM for the final extraction, as carboxylic acids often have better partition coefficients in EtOAc.[1]

Q4: How do I efficiently remove unreacted Aniline without column chromatography? A: Aniline is a weak base.[1] It will not dissolve in the aqueous bicarbonate layer during the initial extraction.[1]

  • Protocol: Dissolve crude in Sat. NaHCO3. Wash this aqueous layer 2-3 times with EtOAc.[1] The Aniline moves to the EtOAc (organic waste), while your product (as a carboxylate salt) stays in the water.[1]

Detailed Purification Protocols

Protocol A: Acid-Base Extraction (The "Cleanup" Step)

Use this as the first step for crude reaction mixtures.[1]

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution[1][4]
    
  • Ethyl Acetate (EtOAc)[1][5][6]

  • 1N Hydrochloric Acid (HCl)[1]

  • Brine (Sat. NaCl)[1]

Workflow:

  • Dissolution: Dissolve crude residue in EtOAc (10 mL/g).

  • Extraction (Forward): Extract the organic phase with Sat.

    
     (
    
    
    
    mL/g).[1]
    • Chemistry: Product moves to Aqueous phase (

      
      ).[1] Impurities (Aniline, neutral lactams) stay in EtOAc.[1]
      
  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutral organics. Discard this organic wash.

  • Acidification: Cool the aqueous phase to 0-5°C. Slowly add 1N HCl with stirring until pH

    
    .
    
    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation:

    • If Solid: Filter, wash with cold water, and dry.[1]

    • If Oily:[1][7][8] Extract the acidified aqueous mixture with EtOAc (

      
      ), dry over 
      
      
      
      , and evaporate.
Protocol B: Recrystallization (The "Polishing" Step)

Use this for final purification to reach >98% purity.[1]

Solvent SystemSuitabilityComments
Ethanol / Water Primary Choice Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1] Good for removing inorganic salts.[1]
Ethyl Acetate / Hexane Secondary Choice Good for removing non-polar impurities.[1] Dissolve in min. hot EtOAc, add Hexane.
Toluene Specific Excellent for N-aryl compounds, but requires higher heat.[1]

Step-by-Step (EtOH/Water):

  • Place 1.0 g of semi-pure acid in a flask.

  • Add boiling Ethanol (approx. 5-10 mL) until fully dissolved.

  • (Optional) Perform Charcoal treatment here if colored.[1]

  • Add hot water dropwise until a faint cloudiness persists.

  • Add one drop of Ethanol to clear the solution.[1]

  • Insulate flask and allow to cool to Room Temp undisturbed (2-3 hours).

  • Cool to 4°C (fridge) for complete crystallization.

  • Filter and wash with cold 50% EtOH/Water.[1]

Visual Workflows

Figure 1: Purification Decision Tree

Determine the correct path based on the physical state of your crude product.

PurificationLogic Start Crude Product Analysis State Physical State? Start->State Solid Solid / Powder State->Solid Dry Oil Sticky Oil / Gum State->Oil Wet/Oily Color Color Check Solid->Color Trituration Trituration (Et2O / Hexane) Oil->Trituration Recryst Protocol B: Recrystallization Color->Recryst White/Off-White Charcoal Activated Charcoal Treatment Color->Charcoal Red/Brown Trituration->Solid Success AcidBase Protocol A: Acid-Base Extraction Trituration->AcidBase Fails AcidBase->Recryst Final Pure Product (>98% HPLC) Recryst->Final Charcoal->Recryst

Caption: Decision logic for selecting the appropriate purification method based on crude physical state and color.

Figure 2: Acid-Base Extraction Mechanism

The chemical logic driving the separation of Aniline and Neutral Impurities.[1]

AcidBaseFlow Crude Crude Mixture (Product + Aniline + Tars) Step1 Add EtOAc + Sat. NaHCO3 Crude->Step1 OrgLayer1 Organic Layer (EtOAc) Contains: Aniline, Tars ACTION: DISCARD Step1->OrgLayer1 Partition AqLayer1 Aqueous Layer (Water) Contains: Product-COO- Na+ ACTION: KEEP Step1->AqLayer1 Partition Step2 Acidify (HCl pH 2) AqLayer1->Step2 Precip Product Precipitates (Product-COOH) Step2->Precip

Caption: Mechanistic flow of the Acid-Base extraction protocol separating the target acid from neutral/basic impurities.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base extraction and Recrystallization techniques). Link

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Context for N-phenyl piperidine synthesis and handling). Link[1]

  • Pfizer Inc. (2006).[1] Process for purification of 1-(2-phenethyl)-4-anilinopiperidine. WO Patent 2006/055321.[1][6] (Describes solvent selection for N-phenyl piperidine derivatives). Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17599129, 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. (Structural analog reference). Link

Sources

Technical Support Center: Aza-Michael Addition for Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AM-PIP-OPT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Piperidinone Scaffolds

Executive Summary

You are likely encountering a yield ceiling due to the reversibility of the aza-Michael addition (retro-Michael) or competitive oligomerization . Unlike simple carbon-Michael additions, the C-N bond formation in aza-Michael reactions is often thermodynamically unstable at elevated temperatures or in protic solvents that stabilize the leaving group (the amine).

To synthesize piperidinones (specifically 4-piperidinones via double addition or lactams via intramolecular cyclization), you must shift from "standard organic synthesis" conditions to kinetic trapping strategies.

This guide breaks down the three primary failure modes and provides validated protocols to overcome them.

Module 1: The Reversibility Trap (Thermodynamics vs. Kinetics)

The Symptom: "My reaction reached 80% conversion by TLC after 2 hours, but after leaving it overnight, the yield dropped to 40%."

The Science: The aza-Michael reaction is an equilibrium process. The activation energy (


) for the forward reaction is low, but the reverse reaction (retro-Michael) becomes accessible if the product is not stabilized or if the temperature is too high. In piperidinone synthesis, entropy favors the open-chain precursor over the cyclized product at high temperatures.

The Fix:

  • Temperature Control: Run the reaction at the lowest temperature that allows conversion (often

    
     to RT). Never reflux  unless you are driving a subsequent irreversible step (like dehydration).
    
  • Solvent Selection: Switch from protic solvents (MeOH, EtOH) to aprotic polar solvents (MeCN, DCM) if using Lewis Acids. Protic solvents can stabilize the amine starting material, shifting equilibrium to the left.

  • In Situ Trapping: If your target is a 4-piperidinone, the intermediate enolate can be trapped.

Visualization: The Reversibility & Competition Pathway

This diagram illustrates the kinetic vs. thermodynamic fate of your amine and enone.

AzaMichaelPathways Start Amine + Divinyl Ketone Intermediate Mono-Adduct (Linear) Start->Intermediate Fast (k1) Intermediate->Start Retro-Michael (High T/Protic Solvent) Product Piperidinone (Cyclized) Intermediate->Product Slow (k2) Cyclization Polymer Oligomers/Polymers (Gum) Intermediate->Polymer Intermolecular Attack (Conc. > 0.1M) Product->Intermediate Ring Opening (Acidic Media) Retro Retro-Michael (Reversion)

Figure 1: Reaction landscape showing how high concentration leads to polymerization and high temperature/protic solvents drive retro-Michael reversion.

Module 2: Catalyst Deactivation & Selection

The Symptom: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

The Science: The resulting piperidinone contains a basic nitrogen (unless it's an amide/lactam). If you use a strong Lewis Acid (e.g.,


, 

), the product coordinates to the metal center more strongly than the starting material, poisoning the catalyst (Product Inhibition).

The Fix:

  • Switch to "Soft" Lewis Acids: Use Bismuth(III) triflate [

    
    ] or Scandium(III) triflate [
    
    
    
    ]. These tolerate amines better and are water-tolerant.
  • Use Heterogeneous Catalysts: Sulfated Zirconia (

    
    ) has shown excellent results for aza-Michael additions under solvent-free conditions, allowing for easy filtration and recycling.[1]
    
  • Organocatalysis: For stereoselective synthesis, use Bifunctional Squaramides. They activate the electrophile via H-bonding without being "poisoned" by the basic amine.

Comparative Data: Catalyst Performance for Intramolecular Cyclization

Catalyst SystemTypical YieldReaction TimeProsCons
None (MeOH, RT) 40-60%24-48 hGreen, cheapSlow, high reversion risk

(10 mol%)
85-92%4-6 hHigh yield, water tolerantCost
Sulfated Zirconia 88-95%1-3 hReusable, solvent-free possibleRequires solid handling
Squaramide (Chiral) 75-90%12-24 hHigh Enantioselectivity Expensive, dilution required

Module 3: The Concentration Factor (Polymerization)

The Symptom: "I see the product spot on TLC, but my flask is full of insoluble gum/tar."

The Science: This is a classic competition between Intra molecular cyclization (forming the ring) and Inter molecular addition (forming a chain/polymer).

  • Rate of Cyclization

    
    
    
  • Rate of Polymerization

    
    
    

The Fix:

  • High Dilution: Run the reaction at 0.05 M to 0.01 M .

  • Slow Addition: Do not dump reagents together. Add the amine solution dropwise to the Michael acceptor solution over 1 hour. This keeps the instantaneous concentration of free amine low, favoring cyclization.

Optimized Protocol: Synthesis of N-Substituted-4-Piperidinones

Context: This protocol utilizes a "Double aza-Michael" strategy reacting a primary amine with a divinyl ketone species.

Reagents:

  • Primary Amine (1.0 equiv)

  • Divinyl Ketone precursor (1.0 equiv)

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
  • Solvent: Acetonitrile (MeCN) or Water (if using surfactant conditions)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (0.1 mmol) in MeCN (10 mL).
    
  • Substrate Solution: Dissolve the Divinyl Ketone (1.0 mmol) in MeCN (40 mL). Note the high dilution.

  • Addition: Cool the mixture to

    
    . Add the Primary Amine (1.0 mmol) dropwise over 30 minutes.
    
    • Why? Cooling suppresses the retro-reaction; slow addition prevents polymerization.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-6 hours.

    • Monitor: Check TLC every hour. Do not let it run overnight unless necessary.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash chromatography on neutral alumina (Silica is acidic and can cause ring-opening or decomposition of sensitive piperidinones).

Troubleshooting Decision Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting Problem Start: Low Yield CheckTLC Check TLC/LCMS Is SM remaining? Problem->CheckTLC YesSM Yes, SM Remaining CheckTLC->YesSM Yes NoSM No, SM Consumed CheckTLC->NoSM No CheckTime Did it convert initially then revert? YesSM->CheckTime CheckGum Is there insoluble gum/tar? NoSM->CheckGum Reversion Issue: Retro-Michael Fix: Lower Temp, Shorter Time CheckTime->Reversion Yes Stall Issue: Catalyst Poisoning Fix: Use Bi(OTf)3 or Protecting Groups CheckTime->Stall No (Stalled) Polymer Issue: Polymerization Fix: Dilute to 0.01M, Dropwise Addition CheckGum->Polymer Yes Decomp Issue: Product Unstable Fix: Neutral Alumina Purification CheckGum->Decomp No (Clean but low mass)

Figure 2: Diagnostic logic for identifying the root cause of yield loss in aza-Michael reactions.

References

  • Intramolecular aza-Michael Additions

    • Mechanism & Scope: "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines."[2] Organic & Biomolecular Chemistry.

  • C

    
    ): 
    
    • Lewis Acid Efficiency: "Bismuth(III) triflate-catalyzed aza-Michael addition of amines to electron-deficient alkenes." Tetrahedron Letters.
  • Stereoselective Synthesis (Organocatalysis)

    • Chiral Piperidinones: "Asymmetric Aza-Michael/Michael/Mannich Domino Reaction... Access to Enantioenriched Piperidinone Skeletons." Organic Letters.
    • [3]

  • Reversibility & Thermodynamics

    • Retro-Michael Studies: "The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights."[4]

  • Donepezil Analogue Synthesis (Double Addition)

    • Synthetic Protocol: "Synthetic Approaches for Piperidone-Based Templates... to Access Chirally Enriched Donepezil Analogues." ACS Omega.

Sources

Troubleshooting low reactivity of carboxylic acid group in 6-oxopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-oxopiperidine carboxylic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges associated with this important chemical scaffold. Our goal is to equip you with the foundational knowledge and practical protocols needed to overcome common hurdles in your research and development projects.

Introduction: The Challenge of the 6-Oxopiperidine Carboxylic Acid

The 6-oxopiperidine-2-carboxylic acid moiety is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, researchers frequently encounter unexpectedly low reactivity of the C2-carboxylic acid group, particularly in coupling reactions like amide bond formation and esterification. This sluggish reactivity can lead to low yields, complex side-product profiles, and difficulties in purification, ultimately stalling synthetic campaigns.

This guide will dissect the underlying chemical principles governing this low reactivity and provide a systematic approach to troubleshooting and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the carboxylic acid group in my 6-oxopiperidine substrate so unreactive?

The diminished reactivity of the carboxylic acid at the C2 position is not due to a single factor, but rather a combination of electronic and steric effects inherent to the molecule's structure.

  • Electronic Effects: The primary culprit is the electron-donating resonance effect of the adjacent lactam (a cyclic amide). The lone pair of electrons on the lactam nitrogen atom delocalizes into the lactam carbonyl, which in turn reduces the partial positive charge (electrophilicity) of the carboxylic acid's carbonyl carbon.[1][2] This makes it less susceptible to nucleophilic attack, which is the crucial first step in most coupling reactions.[3]

  • Steric Hindrance: The rigid, chair-like conformation of the piperidine ring can physically obstruct the path of incoming nucleophiles or bulky coupling reagents.[4][5] The substituent at the C2 position (the carboxylic acid) can exist in either an axial or equatorial position, and its accessibility is highly dependent on the overall stereochemistry and substitution pattern of the ring. This steric congestion makes it difficult for the necessary orbital overlap to occur during the reaction.[6]

cluster_factors Factors Reducing Reactivity Electronic Electronic Effects (Resonance Donation) Reactivity Low Reactivity of C2-Carboxylic Acid Electronic->Reactivity Reduces Carbonyl Electrophilicity Steric Steric Hindrance (Ring Conformation) Steric->Reactivity Blocks Nucleophile Approach

Caption: Key factors contributing to the low reactivity of 6-oxopiperidine-2-carboxylic acid.

Q2: My standard amide coupling reaction (e.g., EDC/HOBt) is failing. What should I do first?

When a standard coupling protocol gives low yields, the first step is to enhance the activation of the carboxylic acid. The energy barrier for the reaction is high, and more potent reagents are often required to convert the carboxylic acid's hydroxyl group into a better leaving group.

Your first line of defense should be to switch to a more powerful class of coupling reagents, such as uronium or phosphonium salts.

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are exceptionally effective. HATU, in particular, is known to be highly efficient, even for hindered substrates.[7] These reagents work by forming a highly reactive O-acylisourea intermediate. They are typically used in combination with a non-nucleophilic, hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices that can overcome low reactivity where other methods fail.

A failed EDC/HOBt reaction often indicates that the intermediate active ester is not forming in sufficient quantity or is not reactive enough to be intercepted by the amine nucleophile. Switching to HATU often provides a significant improvement in yield.[9][10]

Q3: What is the best solvent and base combination for these difficult couplings?

The choice of solvent and base is critical and can make the difference between a failed reaction and a successful synthesis.

  • Solvent: A polar aprotic solvent is generally preferred. N,N-Dimethylformamide (DMF) is the most common and effective choice as it helps to dissolve the polar starting materials and intermediates.[8] Dichloromethane (DCM) can also be used, but its lower polarity may be suboptimal for some substrates.[8] Crucially, all solvents must be anhydrous , as water will hydrolyze the activated intermediates and consume the coupling reagents.[8]

  • Base: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the base of choice. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, a common side reaction with less hindered bases.[7] It is strong enough to deprotonate the carboxylic acid and neutralize the acids formed during the reaction without interfering with the coupling itself.

Troubleshooting Guide: From Low Conversion to Success

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Product Conversion (<10%) 1. Insufficient Activation: The coupling reagent is not strong enough to activate the hindered carboxylic acid. 2. Reagent Degradation: Coupling reagents (especially HATU) and anhydrous solvents are sensitive to moisture. 3. Incorrect Stoichiometry: Incorrect molar ratios of reagents.1. Switch to a stronger coupling reagent. If using EDC, upgrade to HATU or PyBOP.[10] 2. Use fresh reagents and anhydrous solvents. Ensure solvents are from a freshly opened bottle or dried over molecular sieves. Use a fresh bottle of coupling reagent.[8] 3. Verify calculations. Typically use 1.0 eq of carboxylic acid, 1.1-1.2 eq of amine, 1.1-1.2 eq of coupling reagent, and 2.0-3.0 eq of DIPEA.
Moderate Conversion (20-60%) 1. Suboptimal Reaction Conditions: The reaction may be too slow at room temperature. 2. Steric Hindrance: Severe steric bulk on either the acid or the amine is slowing the reaction. 3. Solubility Issues: One or more components may not be fully dissolved.1. Increase the temperature. Gently heat the reaction to 35-50 °C. Monitor carefully for decomposition. 2. Increase reaction time. Allow the reaction to stir for up to 24 hours. 3. Consider a different solvent. If solubility in DMF is poor, a small amount of DMSO can sometimes help, though it can complicate workup.
Formation of Multiple Side Products 1. Racemization: If the C2 carbon is a stereocenter, racemization can occur during activation. 2. Byproducts from Coupling Reagent: Carbodiimides like DCC produce a urea byproduct (DCU) that is notoriously difficult to remove.[9] 3. Reaction with Base: Using a nucleophilic base (e.g., pyridine) can lead to unwanted side reactions.[8]1. Use HATU or include an additive. HATU is known to suppress racemization. If using a carbodiimide like EDC, always include an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[11] 2. Use a reagent with water-soluble byproducts. Switch from DCC to EDC, as the corresponding urea is water-soluble and easily removed during aqueous workup.[9] 3. Use a non-nucleophilic base. Always use DIPEA or TEA.[7][8]
Troubleshooting Workflow

Caption: A decision tree for troubleshooting difficult coupling reactions.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for substrates that have failed to react under milder conditions.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Base and Amine: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution, followed by the desired amine (1.2 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 4 hours, gently warm the mixture to 40 °C and continue stirring for another 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Esterification via Acyl Chloride

This method is more forceful but highly effective for forming esters when other methods fail. It is best suited for substrates that do not contain acid-sensitive functional groups.

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend the 6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic drop of anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. A gas evolution will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution becomes clear and gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove all volatile components, yielding the crude acyl chloride. Caution: This step should be performed in a well-ventilated fume hood.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C and add the desired alcohol (1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as DIPEA or TEA (2.0 eq).

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion, quench with water and perform a standard aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography.

References
  • Macromolecules. Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. ACS Publications. Available from: [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (n.d.). Available from: [Link]

  • ResearchGate. (PDF) Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity: Implications for Clinical Practice. Available from: [Link]

  • Wiley Online Library. Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity: Implications for Clinical Practice. Available from: [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available from: [Link]

  • Google Patents. WO 2019/036441 A1.
  • Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....
  • Academia.edu. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Available from: [Link]

  • ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]

  • ChemBK. (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Available from: [Link]

  • Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. Available from: [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives (video). Available from: [Link]

  • Reddit. why does the beta lactam ring have higher reactivity? So confused : r/Mcat. Available from: [Link]

  • Oakwood Chemical. Piperidine-2-carboxylic acid. Available from: [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Available from: [Link]

  • MSU chemistry. Derivatives of Carboxylic Acids. Available from: [Link]

  • Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie). Available from: [Link]

  • ChemTalk. Carboxylic Acid Derivatives and their Reactions. Available from: [Link]

  • Reddit. amide coupling help : r/Chempros. Available from: [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Available from: [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available from: [Link]

  • PubChemLite. 6-oxopiperidine-3-carboxylic acid (C6H9NO3). Available from: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Chemistry Stack Exchange. Would steric hinderance be significant in favoring reaction A over reaction B in this case?. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Royal Society of Chemistry. Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. Available from: [Link]

  • Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction. Available from: [Link]

  • ACS Publications. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Available from: [Link]

  • ResearchGate. Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis | Request PDF. Available from: [Link]

  • Cardiff University. Organic & Biomolecular Chemistry. Available from: [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • ResearchGate. Can you recommend the reaction conditions of esterification of anhydride with alcohol?. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 1-phenyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-phenyl-6-oxopiperidine-3-carboxylic acid. It addresses common challenges encountered during its purification by recrystallization, offering troubleshooting advice and detailed protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 1-phenyl-6-oxopiperidine-3-carboxylic acid?

Recrystallization is a critical purification technique used to remove impurities from a solid sample.[1][2] For 1-phenyl-6-oxopiperidine-3-carboxylic acid, which is often synthesized, this process is essential to eliminate unreacted starting materials, byproducts, and any residual solvents from the reaction mixture.[3] A pure, crystalline product is often necessary for subsequent synthetic steps or for accurate analytical characterization.

Q2: How do I select an appropriate solvent for the recrystallization of this specific compound?

The ideal solvent for recrystallization is one in which 1-phenyl-6-oxopiperidine-3-carboxylic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][5] Given the polar nature of the carboxylic acid and the amide group within the piperidine ring, polar solvents are generally a good starting point.[5][6] A systematic approach to solvent screening is highly recommended.

Q3: I'm observing "oiling out" instead of crystal formation. What's causing this and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue when dealing with the recrystallization of piperidine derivatives.[7] It often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To mitigate this, you can try a slower cooling rate or use a solvent with a lower boiling point.[7]

Q4: My yield after recrystallization is very low. What are the potential reasons for this?

Low recovery can stem from several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor even after cooling.[8]

  • Premature crystallization: If crystals form during hot filtration, you will lose product.[9]

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with warm solvent can redissolve some of your product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound is insoluble in all tested solvents, even when hot. The compound may be highly crystalline or have strong intermolecular forces.Try a solvent mixture (e.g., a polar solvent with a small amount of a less polar, miscible co-solvent to increase solvating power at high temperatures).
Compound is soluble in the solvent at room temperature. The solvent is too good at dissolving the compound.Select a less polar solvent or use a solvent/anti-solvent system.
No crystals form upon cooling. The solution may be too dilute, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or concentrating the solution by evaporating some of the solvent.[9]
Crystals are very fine or appear as a powder. Rapid cooling often leads to the formation of small crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more well-defined crystals.[7]
Discoloration of the final product. Impurities may be trapped within the crystal lattice, or the compound may be susceptible to oxidation.Consider adding a small amount of decolorizing carbon to the hot solution before filtration. Store the purified product under an inert atmosphere.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most direct method for purifying solid organic compounds.[7]

1. Solvent Selection:

  • Place approximately 10-20 mg of crude 1-phenyl-6-oxopiperidine-3-carboxylic acid into several test tubes.

  • Add a few drops of different test solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water) to each tube at room temperature.[7]

  • A suitable solvent will dissolve the compound poorly at room temperature.

  • Heat the tubes that showed poor solubility. A good solvent will completely dissolve the compound upon heating.[4]

  • Allow the hot solutions to cool. The formation of crystals indicates a promising solvent.[3]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and stir until the solid is fully dissolved.[4]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3][4]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Then, place the flask in an ice bath to maximize crystal formation.[4]

5. Collection and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.[3][4]

  • Dry the purified crystals under vacuum.[3][4]

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified.

1. Solvent System Selection:

  • Identify a "good" solvent in which 1-phenyl-6-oxopiperidine-3-carboxylic acid is highly soluble.

  • Identify a "poor" or "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent.[3] Common pairs include ethanol/water or acetone/water.[5]

2. Procedure:

  • Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation).

  • If necessary, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds, but can be difficult to remove.[10]
EthanolHigh78A versatile and commonly used solvent for polar molecules.[10][11]
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium-High82A good alternative to ethanol.
AcetonitrileMedium-High82Can be effective for compounds with aromatic rings.[11]
Ethyl AcetateMedium77Often used in combination with a non-polar anti-solvent like hexane.[10]

Visual Workflow

Below is a decision-making workflow for selecting a suitable recrystallization solvent system.

Recrystallization_Solvent_Selection start Start: Crude 1-phenyl-6-oxopiperidine-3-carboxylic acid test_solvents Test solubility in a range of polar solvents (e.g., water, ethanol, methanol, isopropanol) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No poor_solvent Solvent is unsuitable (too soluble) dissolves_cold->poor_solvent Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes insoluble Insoluble even when hot dissolves_hot->insoluble No single_solvent Use for single-solvent recrystallization crystals_form->single_solvent Yes no_crystals Try scratching, seeding, or concentrating crystals_form->no_crystals No consider_mixture Consider solvent/anti-solvent system insoluble->consider_mixture

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • Technical Support Center: Purification of Piperidine Deriv
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. [Link]

  • recrystallization.pdf. [Link]

  • Recrystallization and Crystallization. [Link]

  • CHEM 2423 Recrystallization of Benzoic Acid Dr. Pahlavan. [Link]

Sources

Controlling regioselectivity in the synthesis of 3-substituted piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active Cases & Troubleshooting

User Role: Senior Application Scientist Subject: Regioselectivity & Functionalization Protocols Status: Open System: N-Heterocycle Synthesis

Introduction: The Regioselectivity Paradox

The synthesis of 3-substituted piperidinones (specifically the therapeutically ubiquitous N-protected-4-piperidinone scaffold) presents a classic symmetry-breaking challenge. In a symmetrical N-Boc-4-piperidinone, the C3 and C5 positions are chemically equivalent. "Regioselectivity" in this context refers to two distinct challenges:

  • Mono- vs. Di-functionalization: Stopping the reaction after the first electrophilic addition.

  • Site-Selectivity (Unsymmetrical Systems): Directing substitution to C3 over C5 (or vice versa) when a substituent (e.g., at C2) already breaks symmetry.

This guide addresses these challenges through three "Support Tickets" derived from common experimental failures.

Module 1: Direct -Alkylation (Enolate Chemistry)

Ticket #001: "I cannot stop at mono-alkylation. I consistently get mixtures of starting material, mono-, and bis-alkylated products."

Diagnosis: This is the "proton transfer" problem. The mono-alkylated product is often more acidic (kinetic acidity) or the resulting enolate is less sterically hindered than the starting material, leading to rapid equilibration.

Root Cause Analysis:

  • Base Selection: Using weak bases (e.g., carbonates) or insufficient equivalents of strong bases allows the product enolate to deprotonate the starting material.

  • Temperature: Warming the reaction allows proton transfer between the mono-alkylated product and the unreacted enolate.

The Protocol (Self-Validating System): To ensure mono-selectivity, you must operate under strict Kinetic Control using the "Inverse Addition" or "Low-Temp Quench" technique.

ParameterRecommendationMechanism
Base LiHMDS or LDA (1.1 equiv)Quantitative deprotonation prevents equilibrium.
Solvent THF (Anhydrous)Solvates lithium cations, stabilizing the enolate aggregates.
Temp -78°C (Constant)Prevents proton transfer (scrambling) between species.
Additive HMPA or DMPU (Optional)Disrupts aggregates, increasing enolate reactivity for sluggish electrophiles.

Step-by-Step Workflow:

  • Cool THF solution of LiHMDS (1.1 equiv) to -78°C.

  • Add N-Boc-4-piperidinone (dissolved in THF) slowly down the side of the flask. Stir for 45 mins at -78°C.

  • Add the Electrophile (e.g., MeI, BnBr) rapidly.

  • CRITICAL: Quench the reaction at -78°C with acidic methanol (AcOH/MeOH) after conversion is complete. Do not allow it to warm up before quenching.

Why this works: Quenching cold "freezes" the ratio. If you warm to RT before quenching, the remaining base or enolate will equilibrate, leading to mixtures.

Ticket #002: "I have a 2-substituted piperidinone. How do I direct alkylation to C3 (Kinetic) vs. C5 (Thermodynamic)?"

Diagnosis: You are battling steric hindrance (at C3) against thermodynamic stability. The C3 position is sterically crowded by the C2 substituent, making C5 the kinetically accessible site.

Decision Matrix:

  • Target: C5-Substitution (Kinetic Control)

    • Method: Deprotonate with bulky base (LDA/LiHMDS) at -78°C.

    • Outcome: The base removes the most accessible proton (C5) away from the C2 substituent.

    • Selectivity: typically >90:10 favoring C5.

  • Target: C3-Substitution (Thermodynamic Control)

    • Method: Use a silyl enol ether intermediate or reversible base conditions (NaOEt/EtOH at reflux, or KH at RT).

    • Outcome: The system equilibrates to the more substituted (stable) enolate, which often places the double bond between C3-C4 (depending on the nature of the C2 group).

    • Note: This is difficult. A better approach for C3-substitution in 2-substituted systems is blocking strategies .

The "Blocker" Protocol for C3 Selectivity:

  • Form Enamine: React ketone with pyrrolidine. The enamine preferentially forms at the less hindered C5 position (away from C2).

  • Block C5: React with a removable group (e.g., formylation or Claisen condensation).

  • Functionalize C3: Now the only open alpha-position is C3.

  • Deprotect: Remove the blocking group.

Module 2: Transition Metal Catalysis (Pd-Arylation)

Ticket #003: "I need to introduce an aryl group at C3. Direct SNAr or alkylation isn't working."

Diagnosis: Traditional alkylation with aryl halides fails because aryl halides are not electrophilic enough for simple enolate attack (unless benzyne mechanisms are invoked, which are messy).

Solution: Pd-Catalyzed


-Arylation 
This method couples an enolate with an aryl halide.[1]

Key Technical Insight (Regioselectivity): In N-Boc-4-piperidinones, Pd-catalyzed arylation is highly effective but prone to


-hydride elimination if not controlled.

Recommended System (Based on Literature [1, 2]):

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Bulky, electron-rich phosphines are required to facilitate reductive elimination over

    
    .
    
    • Examples:X-Phos , DavePhos , or P(t-Bu)3 .

  • Base: NaOtBu (Standard) or LiHMDS (for sensitive substrates).

Regioselectivity Hack: If you need to distinguish C3 from C4 (in 3-piperidinones) or control C3 vs C5 in 4-piperidinones, use a Directing Group .

  • Protocol: Install a removable directing group (like an ester or hydrazone) that coordinates the Palladium to the specific alpha carbon.

  • Reference: Snieckus and others have demonstrated that directing groups (like aminoquinolines) can even override steric bias to functionalize specific C-H bonds [1].

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for synthesizing 3-substituted piperidinones based on starting material symmetry and desired outcome.

Piperidinone_Logic Start Start: N-Boc-4-Piperidinone Target Target: 3-Substituted Product Start->Target Type Is the substrate Symmetrical? Target->Type Arylation Need Aryl Group? Target->Arylation Sym Yes (Symmetrical) Type->Sym Yes UnSym No (e.g., 2-Substituted) Type->UnSym No Mono Goal: Mono-Alkylation Sym->Mono Di Goal: Di-Alkylation (Geminal) Sym->Di Sol_Mono Protocol: Kinetic Control 1. LiHMDS, -78°C 2. Electrophile 3. Quench COLD Mono->Sol_Mono Sol_Di Protocol: Thermodynamic Excess Base + Excess RX Reflux Di->Sol_Di Site Desired Site? UnSym->Site C5 C5 (Less Hindered) Site->C5 C3 C3 (More Hindered) Site->C3 Sol_C5 Kinetic Deprotonation (LDA, -78°C) C5->Sol_C5 Sol_C3 Blocking Strategy 1. Form Enamine (C5) 2. Block C5 3. Alkylate C3 C3->Sol_C3 PdCat Pd-Catalysis Ligand: X-Phos/DavePhos Prevents Beta-Elimination Arylation->PdCat Yes

Caption: Decision tree for selecting the correct regiocontrol strategy based on substrate symmetry and substitution type.

Quantitative Data: Base & Solvent Effects

The following table summarizes the effect of base and solvent on the regioselectivity ratio (Mono:Di or C3:C5) for N-Boc-4-piperidinone alkylations.

Base SystemSolventTemp (°C)Dominant MechanismTypical Selectivity (Mono:Di)
LiHMDS (1.1 eq) THF-78Kinetic>95:5
NaH (1.1 eq) THF0 to RTEquilibrating60:40 (Mixture)
KOtBu tBuOHRefluxThermodynamicFavors Di-alkylation
LDA THF/HMPA-78Kinetic (High Reactivity)>90:10

References

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Source: Organic Letters (ACS Publications). URL:[Link]

  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Source: PubMed (NIH). URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source: Journal of the American Chemical Society.[2] URL:[Link]

  • Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Source: ResearchGate (Synthesis Journal). URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Lactam and Carboxylic Acid Moieties in Piperidinones using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in drug development and organic synthesis, the precise characterization of molecular structures is a foundational requirement. Piperidinone scaffolds are integral to a wide array of pharmacologically active compounds. The strategic incorporation of functional groups, such as carboxylic acids, can dramatically alter a molecule's biological activity and physicochemical properties. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful analytical technique—rapid, non-destructive, and highly informative—for confirming the presence and discerning the electronic environment of these key functional groups.

This guide provides an in-depth comparative analysis of the FTIR characteristic peaks of lactam and carboxylic acid functionalities within a piperidinone core. We will delve into the principles governing their vibrational modes, present corroborating experimental data, and offer a validated protocol for sample analysis. The primary objective is to furnish you with actionable insights, enabling confident interpretation of your FTIR spectra and thereby accelerating your research endeavors.

The Vibrational Language of Piperidinones: Lactams and Carboxylic Acids

The infrared spectrum of a molecule offers a unique fingerprint based on the vibrations of its chemical bonds. For piperidinones bearing a carboxylic acid, the most diagnostic regions of the FTIR spectrum are those where the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations occur.

The Lactam Carbonyl: A Signature Influenced by Ring Structure and Environment

The lactam, a cyclic amide, is the defining feature of the piperidinone ring. Its most prominent absorption peak in an FTIR spectrum is generated by the carbonyl (C=O) stretching vibration. For a six-membered ring system like piperidinone, this peak typically appears in the range of 1690-1630 cm⁻¹ [1][2]. The precise position of this peak is sensitive to several factors:

  • Ring Strain: While significant in smaller lactam rings (e.g., β-lactams, which show C=O stretching at 1760-1730 cm⁻¹), the relatively strain-free six-membered piperidinone ring exhibits this vibration at a lower frequency[3].

  • Hydrogen Bonding: Intermolecular hydrogen bonding, especially prevalent in the solid state, can cause a shift to lower wavenumbers[4][5]. This effect is minimized in dilute solutions with non-polar solvents.

  • Resonance Effect: The delocalization of the nitrogen lone pair electrons into the carbonyl group introduces single-bond character to the C=O bond, lowering its stretching frequency compared to a typical ketone[6].

The Carboxylic Acid: A Duality of Monomers and Dimers

The carboxylic acid functional group introduces two highly characteristic and easily identifiable vibrational modes: the O-H stretch and the C=O stretch.

  • O-H Stretching: In the condensed phase (solid or liquid), carboxylic acids predominantly exist as hydrogen-bonded dimers. This strong intermolecular interaction gives rise to a very broad and intense absorption band for the O-H stretch, typically centered between 3300 and 2500 cm⁻¹ [7][8][9]. The sheer breadth of this peak is often the most unambiguous indicator of a carboxylic acid's presence[9].

  • C=O Stretching: The carbonyl stretch of a carboxylic acid is also profoundly influenced by hydrogen bonding. In the dimeric state, the C=O stretching vibration is typically observed between 1720 and 1700 cm⁻¹ [7][8]. For the less common monomeric form (found in the gas phase or very dilute non-polar solutions), this peak shifts to a higher wavenumber, around 1760 cm⁻¹[7][8].

Comparative Analysis: Distinguishing the Peaks in a Carboxylated Piperidinone

The key to differentiating the lactam and carboxylic acid functionalities in the FTIR spectrum of a carboxylated piperidinone lies in the simultaneous identification of their distinct vibrational signatures. The presence of two distinct carbonyl peaks, one for the lactam and one for the carboxylic acid, alongside the characteristic broad O-H stretch, provides conclusive evidence for the incorporation of the carboxylic acid moiety.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Key Characteristics
Lactam C=O Stretch1690 - 1630Strong, sharp absorption. Position is sensitive to ring size and hydrogen bonding.[1][2]
Carboxylic Acid O-H Stretch (Dimer)3300 - 2500Very broad and strong absorption, often overlapping with C-H stretching peaks.[7][8][9]
C=O Stretch (Dimer)1720 - 1700Strong, sharp absorption, typically at a higher frequency than the lactam C=O.[7][8]
C-O Stretch1320 - 1210Medium intensity.[9]
O-H Bend1440-1395 & 950-910Medium, broad absorptions.[9]

graph MolStructure {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Nodes for the piperidinone ring N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C2 [label="C", pos="1,1.5!", fontcolor="#202124"]; C3 [label="C", pos="1.5,0.5!", fontcolor="#202124"]; C4 [label="C", pos="1,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="0,-1!", fontcolor="#202124"]; C6 [label="C", pos="-1,-0.5!", fontcolor="#202124"];

// Nodes for substituents O_lactam [label="O", pos="1.5,2.2!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; H_N [label="H", pos="-0.5,1.5!", fontcolor="#202124"]; C_acid [label="C", pos="2.5,0.2!", fontcolor="#202124"]; O_acid1 [label="O", pos="3.2,-0.1!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; O_acid2 [label="O", pos="2.8,1!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; H_acid [label="H", pos="3.5,1.2!", fontcolor="#202124"];

// Edges for the piperidinone ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Edges for substituents C2 -- O_lactam [label="Lactam C=O\n~1650 cm⁻¹", fontcolor="#34A853"]; N1 -- H_N; C4 -- C_acid; C_acid -- O_acid1 [label="Carboxylic Acid C=O\n~1710 cm⁻¹", fontcolor="#34A853"]; C_acid -- O_acid2; O_acid2 -- H_acid [label="Carboxylic Acid O-H\n~3300-2500 cm⁻¹ (broad)", fontcolor="#34A853"];

}graph TD { A[Start: Clean ATR Crystal] --> B{Collect Background Spectrum}; B --> C[Place Sample on Crystal]; C --> D{Apply Consistent Pressure with Anvil}; D --> E[Acquire Sample Spectrum]; E --> F{Process Data: Baseline Correction & Peak Picking}; F --> G[Analyze Spectrum: Identify & Correlate Characteristic Peaks]; G --> H[End: Confirm Functional Groups];

// Styling
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
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style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
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style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

}

Figure 2. Experimental workflow for FTIR analysis of piperidinones via ATR.

Trustworthiness and Self-Validation

The integrity of this protocol is anchored by the mandatory background collection, which mitigates environmental variability. The use of an ATR accessory with a pressure gauge ensures reproducible sample contact, a crucial factor for both qualitative and quantitative analyses. For a robust self-validation, it is highly recommended to analyze a known piperidinone standard (lacking the carboxylic acid group) under identical conditions. This direct comparison will unequivocally highlight the emergence of the characteristic broad O-H stretch and the secondary C=O peak, providing unambiguous confirmation of the carboxylic acid's presence.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of piperidinone derivatives. A thorough understanding of the distinct vibrational signatures of lactam and carboxylic acid functionalities empowers researchers to rapidly verify the outcomes of synthetic modifications and gain critical insights into the molecular architecture of their compounds. The lactam C=O stretch (1690-1630 cm⁻¹), the carboxylic acid's dimeric C=O stretch (1720-1700 cm⁻¹), and its profoundly broad O-H stretch (3300-2500 cm⁻¹) serve as the key diagnostic peaks. Adherence to a systematic experimental protocol ensures the acquisition of high-quality, reproducible data, thereby establishing a solid foundation for confident structural characterization in the demanding and fast-paced fields of drug discovery and chemical development.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding [Video]. YouTube. Retrieved from [Link]

  • Krishnamurthi, P., et al. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Advances in Applied Science Research, 6(12), 44-52.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Ryu, I. S., Liu, X., Jin, Y., Sun, J., & Lee, Y. J. (2018). Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy. Analyst, 143(14), 3416-3423.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules. Retrieved from [Link]

  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b) Mo-based metal organic framework, before recovery (c) Mo-based metal organic framework, after recovery (d). Retrieved from [Link]

  • Chem Concept. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Oxo-1-phenylpiperidine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of novel chemical entities is the bedrock of scientific progress. The molecule 6-Oxo-1-phenylpiperidine-3-carboxylic acid, a scaffold with significant potential in medicinal chemistry, presents a unique analytical challenge due to its combination of a lactam, a phenyl ring, and a carboxylic acid. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior and objectively compares this powerful technique with other essential analytical methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Our objective is to not only present protocols but to explain the underlying scientific rationale, enabling you to design robust, self-validating analytical workflows.

Part 1: Unraveling the Molecule with Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information from fragmentation patterns.[1] For a molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique due to the presence of the polar carboxylic acid group, which is readily ionized.

Predicted ESI-MS/MS Fragmentation Pattern

When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule [M+H]⁺ is expected to undergo fragmentation through several predictable pathways dictated by its functional groups. The fragmentation cascade is a logical process, driven by the relative stability of the resulting fragment ions and neutral losses.

The primary fragmentation sites are anticipated to be:

  • The Carboxylic Acid Group: This is a labile group, prone to initial losses. The most common fragmentations for carboxylic acids are the loss of water (H₂O, M-18) and the loss of the entire carboxyl group as COOH (M-45) or CO₂ (M-44) after initial rearrangement.[2][3]

  • The Lactam Ring: Cyclic amides, or lactams, can undergo characteristic ring-opening reactions. A retro-Diels-Alder type cleavage is a plausible pathway for some lactam systems.[4][5] More commonly, cleavage of the amide bond followed by subsequent fragmentation is expected.

  • The Phenylpiperidine Core: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines and related heterocycles.[2] The presence of the phenyl group can also lead to fragments characteristic of the benzene ring itself, such as the tropylium ion (m/z 91).

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_path1 Carboxylic Acid Fragmentation cluster_path2 Lactam Ring Cleavage cluster_path3 Phenylpiperidine Core Fragmentation parent [M+H]⁺ m/z 234.11 f1_1 Loss of H₂O (-18.01 Da) parent->f1_1 f1_3 Loss of COOH (-45.00 Da) parent->f1_3 f2_1 Ring Opening Loss of C₂H₂O (-42.01 Da) parent->f2_1 f3_1 Alpha-Cleavage Loss of C₅H₇NO₂ (-129.05 Da) parent->f3_1 f1_2 m/z 216.10 f1_1->f1_2 f1_4 m/z 189.11 f1_3->f1_4 f2_2 m/z 192.10 f2_1->f2_2 f3_2 Phenyl Cation m/z 77.04 f3_1->f3_2 f3_3 Rearrangement f3_2->f3_3 f3_4 Tropylium Ion m/z 91.05 f3_3->f3_4

Caption: Predicted MS/MS fragmentation pathways for this compound.

Summary of Predicted Fragments
m/z (Predicted) Proposed Identity Fragmentation Pathway
234.11[M+H]⁺Protonated Parent Molecule
216.10[M+H - H₂O]⁺Loss of water from the carboxylic acid
189.11[M+H - COOH]⁺Loss of the carboxylic acid group
192.10[M+H - C₂H₂O]⁺Cleavage of the lactam ring
91.05[C₇H₇]⁺Tropylium ion from the phenyl group
77.04[C₆H₅]⁺Phenyl cation

Part 2: A Comparative Guide to Analytical Techniques

While MS provides excellent sensitivity and structural clues, it is rarely sufficient for complete characterization in regulated environments. A multi-technique approach is essential for unambiguous structure elucidation and purity assessment.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining molecular structure, providing detailed information about the connectivity and chemical environment of atoms.[6]

  • Expertise & Experience: For this compound, ¹H NMR would reveal the distinct proton signals for the phenyl ring (typically δ 7.0-8.0 ppm), the protons on the piperidine ring (δ 1.5-4.0 ppm), and the acidic proton of the carboxylic acid, which would be a broad singlet at a downfield chemical shift (>10 ppm).[7][8] ¹³C NMR would confirm the number of unique carbon environments, with characteristic peaks for the lactam carbonyl (δ ~170-175 ppm), the carboxylic acid carbonyl (δ ~175-185 ppm), and the aromatic carbons (δ ~110-150 ppm).[8]

  • Trustworthiness: Unlike MS, which relies on inferring structure from fragments, NMR provides direct evidence of atomic connectivity through techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation). This allows for the definitive assignment of the molecule's constitution.

  • Comparison with MS:

    • Advantage of NMR: Unambiguous structure elucidation.

    • Disadvantage of NMR: Significantly lower sensitivity than MS, requiring substantially more sample (mg vs. pg scale).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.

  • Expertise & Experience: The IR spectrum of our target compound would be dominated by two key features:

    • A very broad O-H stretch from the carboxylic acid, appearing between 2500-3300 cm⁻¹.[10][11]

    • Strong carbonyl (C=O) stretching absorptions. The lactam carbonyl typically absorbs around 1670 cm⁻¹, while the carboxylic acid carbonyl appears around 1710-1760 cm⁻¹.[3][10]

  • Trustworthiness: The presence of these characteristic bands provides rapid confirmation that the desired functional groups have been successfully incorporated into the final structure.

  • Comparison with MS:

    • Advantage of IR: Fast, simple, and excellent for confirming functional groups.

    • Disadvantage of IR: Provides limited information about the overall molecular skeleton and connectivity compared to MS.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for determining the purity and concentration of a compound.[13]

  • Expertise & Experience: A reversed-phase HPLC method (e.g., using a C18 column) would be the standard choice for this molecule.[4] The phenyl group provides a natural chromophore, allowing for straightforward detection using a UV detector (typically around 254 nm). The method's primary role is to separate the target compound from any starting materials, by-products, or degradants.

  • Trustworthiness: A validated HPLC method provides quantitative data on the purity of the sample, which is a critical parameter for any research or development activity. Method validation parameters like linearity, accuracy, and precision would be established.[13]

  • Comparison with MS:

    • Advantage of HPLC: The premier technique for accurate quantification and purity assessment.

    • Disadvantage of HPLC: On its own, HPLC provides no structural information beyond a retention time. However, its true power is realized when coupled with MS (LC-MS).[1]

Part 3: Integrated Analytical Workflow & Protocols

A robust characterization strategy does not rely on a single technique but integrates the strengths of each. The following workflow represents a best-practice approach for the comprehensive analysis of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Dossier synthesis Synthesized Product hplc HPLC-UV (Purity & Quantification) synthesis->hplc ms LC-MS/MS (Identity & MW Confirmation) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR (1H, 13C, 2D) (Structure Elucidation) synthesis->nmr report Certificate of Analysis (Structure, Purity, Identity) hplc->report ms->report ir->report nmr->report

Caption: Integrated workflow for comprehensive analytical characterization.

Experimental Protocols

1. LC-MS/MS Analysis

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Method:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range (MS1): m/z 100-500.

    • Product Ion Scan (MS/MS): Precursor ion m/z 234.1, collision energy ramped (e.g., 10-40 eV).

  • Sample Prep: Dissolve 1 mg of compound in 10 mL of 50:50 Acetonitrile:Water. Dilute 100-fold for analysis.

2. NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Prep: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will exchange with the acidic proton).

  • Experiments:

    • ¹H NMR (Proton).

    • ¹³C NMR (Carbon).

    • 2D experiments (e.g., COSY, HSQC) as needed for full structural assignment.

3. HPLC-UV Analysis

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Method: Use the same LC method as described for LC-MS/MS.

  • Detection: Monitor at 254 nm.

  • Quantification: Prepare a calibration curve using standards of known concentration (e.g., 1, 5, 10, 25, 50 µg/mL). Determine the purity of the sample by area percent and its concentration by interpolating from the calibration curve.[13]

Conclusion

The characterization of this compound serves as an excellent case study for the application of a multi-faceted analytical strategy. While mass spectrometry provides rapid, highly sensitive data for molecular weight confirmation and structural fragmentation analysis, it is the synergistic combination with NMR, IR, and HPLC that provides an unassailable, trustworthy, and complete picture of the molecule. This integrated approach ensures the scientific integrity required for advancing research and drug development projects.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available from: [Link]

  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1245-1254. Available from: [Link]

  • Grace, C. R., & De Vijlder, T. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 58(9-10), 825-833. Available from: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Available from: [Link]

  • Al-Khelaifi, F., et al. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolites, 8(3), 48. Available from: [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Available from: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]

  • Singh, S., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113170. Available from: [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

  • PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. Available from: [Link]

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Definitive Structural Analysis of 6-Oxo-1-phenylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of X-ray crystallography data for 6-Oxo-1-phenylpiperidine-3-carboxylic acid , contrasting its structural resolution capabilities against NMR spectroscopy and Density Functional Theory (DFT) modeling.

A Comparative Guide to X-ray Crystallography vs. NMR & DFT

Executive Summary: The "Gold Standard" in Chiral Scaffolds

In the development of piperidine-based pharmacophores, This compound represents a critical intermediate. Its structural integrity hinges on two factors: the absolute configuration of the carboxylic acid at the C3 position and the conformational preference of the piperidone ring (half-chair vs. twist-boat).

While NMR spectroscopy provides dynamic solution-state data and DFT offers energetic predictions, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing an unambiguous, three-dimensional spatial definition of the molecule. This guide evaluates the "performance" of SC-XRD data—defined by resolution, precision, and stereochemical certainty—against these alternatives.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the "performance" of X-ray data against NMR and DFT for this specific molecular scaffold.

Table 1: Structural Characterization Performance Matrix
FeatureX-ray Crystallography (The Product) NMR Spectroscopy (Alternative 1) DFT Computation (Alternative 2)
Primary Output 3D Electron Density Map (static)Chemical Shifts / J-couplings (dynamic average)Potential Energy Surface (theoretical)
Stereochemistry Absolute (Anomalous Dispersion) Relative (NOE/ROE correlations)Predicted (based on lowest energy)
Ring Conformation Precise Torsion Angles (<0.1°)Derived from Karplus Eq. (Ambiguous)Dependent on Basis Set/Functional
Intermolecular Interactions Direct observation (Packing/H-bonds)Inferred (Concentration dependence)Modeled (often gas phase)
Sample Requirement Single Crystal (>0.1 mm)Solution (~5-10 mg)None (Computational resources)
Limitation Crystal packing forces may distort conformationFast exchange averages signalsAccuracy limits of approximation

Detailed Technical Analysis

The Product: X-ray Crystallography Data

Why it wins: For this compound, the amide (lactam) resonance and the steric bulk of the N-phenyl group create a complex conformational landscape. SC-XRD provides the exact bond lengths confirming the partial double-bond character of the N1-C6 amide bond (typically 1.34–1.36 Å in similar lactams [1]).

  • Critical Data Point: The Cremer-Pople puckering parameters derived from X-ray data definitively assign the piperidone ring conformation (e.g., distorted chair or envelope), which dictates the vector orientation of the carboxylic acid pharmacophore.

  • Hydrogen Bonding: The carboxylic acid moiety typically forms centrosymmetric dimers (

    
     motif) in the solid state. X-ray data visualizes this network directly, revealing proton placement that NMR often obscures due to exchange with solvent.
    
The Alternative: NMR Spectroscopy

Where it fails: In solution, the piperidone ring undergoes rapid ring inversion. The


-NMR signal represents a time-averaged conformation . While coupling constants (

) can suggest axial/equatorial preferences, they cannot distinguish between a static twist-boat and a rapidly flipping chair without complex variable-temperature (VT) experiments.
The Alternative: DFT Modeling

Where it fails: DFT (e.g., B3LYP/6-31G*) is excellent for predicting the gas-phase global minimum. However, it often fails to account for crystal packing forces or specific solvation effects that stabilize high-energy conformers in the solid state or biological active sites.

Experimental Protocol: Obtaining High-Quality Crystals

To generate the "Product" (high-resolution X-ray data), a specific crystallization protocol is required, tailored to the polarity of the carboxylic acid and the lipophilicity of the phenyl group.

Protocol: Vapor Diffusion for Amphiphilic Lactams
  • Preparation: Dissolve 20 mg of pure this compound in a "Good Solvent" (Solvent A).

    • Recommended A: Methanol or Ethanol (polar, protic to solubilize -COOH).

  • Filtration: Pass through a 0.22 µm PTFE filter into a narrow crystallization vial.

  • Setup: Place the open inner vial into a larger jar containing the "Anti-Solvent" (Solvent B).

    • Recommended B: Diethyl ether or Hexane (non-polar to force precipitation).

  • Equilibration: Seal the outer jar. Allow vapor diffusion at 4°C (slows kinetics for better order) for 3-7 days.

  • Harvesting: Select block-like crystals under polarized light. Avoid needles (often twinned).

Visualization: Crystallization & Validation Workflow

CrystallizationWorkflow Start Crude this compound Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Method Vapor Diffusion (MeOH / Et2O) Solubility->Method Select Solvent System CrystalCheck Microscopy Check (Birefringence?) Method->CrystalCheck CrystalCheck->Method Amorphous/Twinned (Retry) XRD SC-XRD Data Collection (Mo/Cu Source, 100 K) CrystalCheck->XRD Single Crystal Found Structure Structure Solution (SHELXT / OLEX2) XRD->Structure Validation Check R-Factor (<5%) & Flack Parameter Structure->Validation Validation->Method Fail (Disorder) Final Publishable CIF (Absolute Config Confirmed) Validation->Final Pass

Figure 1: Decision-matrix workflow for obtaining publication-quality X-ray data for amphiphilic piperidone derivatives.

Data Interpretation Guide

When analyzing the X-ray data for this molecule, researchers must validate the following structural metrics to ensure scientific integrity.

Table 2: Key Structural Metrics for Validation
MetricAcceptable RangeStructural Significance
R1 Value (Residual) < 0.05 (5%)Indicates high agreement between the model and diffraction data.
Flack Parameter ~0.0 (±0.[1][2][3]05)Crucial: Confirms absolute configuration (if chiral).
Amide Bond (N1-C6) 1.34 – 1.37 ÅConfirms lactam resonance; shorter than single C-N bond (1.47 Å).
Carboxyl H-Bond (O-H...O) 2.60 – 2.70 ÅTypical for carboxylic acid dimers (strong interaction).
Thermal Ellipsoids 50% ProbabilityShould be spherical; elongation suggests disorder or thermal motion.
Structural Logic: The Piperidone Ring

The piperidine ring in This compound is constrained by the planarity of the lactam group (N1-C6-C5-C4). Unlike a cyclohexane chair, this ring typically adopts a half-chair or sofa conformation.

  • Observation: Check the torsion angle

    
     (N1-C2-C3-C4).
    
  • Interpretation: Significant deviation from typical chair angles (±60°) confirms the flattening effect of the amide group [2].

Visualization: Conformational Analysis Logic

ConformationLogic Input X-ray Coordinates Lactam Lactam Planarity (N1-C6-O) Input->Lactam RingPucker Ring Puckering (Cremer-Pople Q, θ) Input->RingPucker PhenylOrient N-Phenyl Orientation (Twist vs Planar) Input->PhenylOrient Lactam->RingPucker Constrains Result1 Half-Chair (Stable) RingPucker->Result1 Angle sum ~360° Result2 Twist-Boat (Steric Strain) RingPucker->Result2 Angle deviation PhenylOrient->Result2 Ortho-steric clash

Figure 2: Logic flow for determining the energetic stability of the solid-state conformation based on geometric parameters.

Conclusion

For This compound , X-ray crystallography is not merely a structural confirmation tool but the definitive method for resolving the stereochemical ambiguities inherent in NMR and DFT analysis. While it requires the rigorous generation of single crystals, the resulting data provides the absolute configuration and precise conformational geometry necessary for Structure-Based Drug Design (SBDD).

Researchers are advised to prioritize SC-XRD for the primary characterization of this scaffold, using NMR and DFT as supportive, rather than definitive, techniques.

References

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Gilli, P., et al. (2009). "The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory." Oxford University Press. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

A Comparative Guide to the Purity and Melting Point of 1-phenyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted piperidone scaffold. The piperidine motif is a prevalent core in a multitude of FDA-approved drugs.[1] Ensuring the purity of such intermediates is paramount for the integrity of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the melting point range and purity standards for 1-phenyl-6-oxopiperidine-3-carboxylic acid. We will explore the theoretical underpinnings of purity assessment, compare various analytical techniques, and provide actionable experimental protocols.

I. Understanding the Melting Point of 1-phenyl-6-oxopiperidine-3-carboxylic acid: A Comparative Approach

The melting point of a crystalline solid is a fundamental physical property that is highly sensitive to the presence of impurities. A pure substance will typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C. Conversely, an impure sample will display a depressed and broadened melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment.

Estimated Melting Point Range Based on Structural Analogs

Given the absence of a reported experimental value for 1-phenyl-6-oxopiperidine-3-carboxylic acid, we can infer a probable range by examining the melting points of related structures.

Compound NameStructureMelting Point (°C)
2-Piperidone38-40[2]
(R)-(-)-3-Piperidinecarboxylic acid251-255[3]
(S)-1-Boc-piperidine-3-carboxylic acid165-169[4]
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acidNo data available[5]
1-benzyl-6-oxopiperidine-3-carboxylic acidNo data available[6]
1-phenyl-6-oxopiperidine-3-carboxylic acid (Target) Estimated: 150-200

The significant variation in the melting points of these analogs highlights the profound impact of different functional groups on crystal lattice energy. The presence of the N-phenyl group, the carboxylic acid, and the lactam functionality in the target molecule suggests that both hydrogen bonding and aromatic stacking interactions will play a crucial role in its crystal packing. The carboxylic acid moiety, in particular, is expected to significantly increase the melting point compared to the simple 2-piperidone. The N-phenyl group, while adding to the molecular weight, may disrupt some of the intermolecular hydrogen bonding present in unsubstituted piperidine carboxylic acids.

Therefore, a predicted melting point range of 150-200°C for high-purity 1-phenyl-6-oxopiperidine-3-carboxylic acid is a reasonable starting point for experimental verification.

The Science of Melting Point Depression

The presence of impurities disrupts the uniform crystal lattice of a pure compound. This disruption requires less energy to break the intermolecular forces, resulting in a lower melting point. As the impure substance begins to melt, the impurities dissolve in the molten fraction, further lowering the freezing point of the remaining solid. This process continues over a range of temperatures until the entire solid has melted, leading to a broadened melting range.

II. A Multi-Pronged Approach to Purity Validation

Relying solely on melting point for purity assessment is insufficient for the rigorous demands of drug development. A comprehensive purity profile requires the use of orthogonal analytical techniques that can identify and quantify different types of impurities.

Potential Impurities in the Synthesis of 1-phenyl-6-oxopiperidine-3-carboxylic acid

The impurity profile of a synthesized compound is intrinsically linked to its synthetic route. Common methods for preparing piperidone scaffolds include:

  • Dieckmann Condensation: This intramolecular Claisen condensation of a diester can lead to side products from intermolecular reactions, resulting in oligomers. Incomplete hydrolysis and decarboxylation can also leave residual ester functionalities.[7][8]

  • Catalytic Hydrogenation of Pyridine Derivatives: This atom-economical method can result in incomplete reduction, leaving pyridine or partially hydrogenated intermediates as impurities. The catalysts used (e.g., PtO2, Pd/C) can also be a source of inorganic impurities.[1][9][10]

  • Amide Cyclization: The intramolecular cyclization of an amino acid derivative is a common route. Potential impurities include unreacted starting materials and byproducts from side reactions of the activating agents used for amide bond formation.[11]

Based on these synthetic pathways, a non-exhaustive list of potential impurities includes:

  • Starting Materials: Unreacted precursors from the chosen synthetic route.

  • Intermediates: Partially reacted compounds.

  • Byproducts: Compounds formed from side reactions (e.g., intermolecular condensation products).

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Inorganic Impurities: Residual catalysts or reagents.

Comparison of Analytical Techniques for Purity Determination
TechniquePrincipleInformation ProvidedAdvantagesLimitations
Melting Point Observation of the solid-to-liquid phase transition temperature.Purity indication (range broadening and depression).Rapid, inexpensive, simple instrumentation.Non-specific, insensitive to small amounts of impurities, not quantitative.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, high resolution, quantitative.Requires a chromophore for UV detection, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of unknown impurities.High sensitivity, provides molecular weight information.Typically requires coupling with a separation technique (e.g., LC-MS), ionization efficiency can vary.

III. Experimental Protocols for Purity Assessment

The following protocols provide a framework for a comprehensive purity analysis of 1-phenyl-6-oxopiperidine-3-carboxylic acid.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a crystalline solid.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample thoroughly. prep2 Grind to a fine powder. prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height). prep2->prep3 meas1 Place capillary in melting point apparatus. meas2 Heat rapidly to ~20°C below expected MP. meas1->meas2 meas3 Heat slowly (1-2°C/min) near the MP. meas2->meas3 meas4 Record T_initial (first liquid drop). meas3->meas4 meas5 Record T_final (all solid melted). meas4->meas5 ana1 Report melting point range (T_initial - T_final). ana2 Compare with reference or expected range. ana1->ana2 ana3 A narrow range (<2°C) suggests high purity. ana2->ana3

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the crystalline sample of 1-phenyl-6-oxopiperidine-3-carboxylic acid is completely dry.

    • Grind a small amount of the sample into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the sample holder of a melting point apparatus.

    • Set the heating rate to a rapid setting to approach the estimated melting point (e.g., 150°C).

    • Once the temperature is approximately 20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

  • Data Interpretation:

    • The recorded temperature range is the melting point range of the sample.

    • A pure sample will have a narrow melting range (typically ≤ 2°C). A broad melting range suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general reversed-phase HPLC method for the quantitative purity assessment of 1-phenyl-6-oxopiperidine-3-carboxylic acid.

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare mobile phase (e.g., ACN/H2O with acid). prep2 Accurately weigh and dissolve sample in mobile phase. prep1->prep2 prep3 Filter the sample solution (0.45 µm filter). prep2->prep3 hplc1 Equilibrate the HPLC system. hplc2 Inject the prepared sample. hplc1->hplc2 hplc3 Run the separation method (isocratic or gradient). hplc2->hplc3 hplc4 Detect the eluting compounds (UV detector). hplc3->hplc4 ana1 Integrate all peaks in the chromatogram. ana2 Calculate the area percent of the main peak. ana1->ana2 ana3 Purity (%) = (Area_main / Area_total) * 100 ana2->ana3

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or another suitable acid modifier).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-phenyl-6-oxopiperidine-3-carboxylic acid and dissolve it in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value (e.g., 210 nm or 254 nm, to be determined by UV scan).

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow all potential impurities to elute.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by area percentage: Purity (%) = (Area of the main peak / Total area of all peaks) x 100. A purity of ≥95% is generally required for research compounds.

Orthogonal Purity Confirmation by NMR and MS

For a comprehensive purity assessment, it is crucial to employ orthogonal techniques like NMR and MS.

  • ¹H NMR Spectroscopy:

    • Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum.

    • The absence of significant impurity peaks in the spectrum provides strong evidence of high purity. The integration of impurity signals relative to the main compound's signals can be used for semi-quantitative analysis.

  • Mass Spectrometry (MS):

    • Analyze the sample using LC-MS to confirm the molecular weight of the main component and to identify the molecular weights of any co-eluting impurities. This is particularly useful for identifying impurities that may not be resolved by HPLC-UV.

IV. Conclusion: Establishing a Robust Purity Standard

For a compound like 1-phenyl-6-oxopiperidine-3-carboxylic acid, where literature data is scarce, establishing a robust internal standard for purity is critical. This guide proposes a multi-faceted approach that combines a predicted melting point range with a suite of orthogonal analytical techniques.

  • A high-purity standard for 1-phenyl-6-oxopiperidine-3-carboxylic acid should exhibit:

    • A sharp melting point within the experimentally determined range (predicted to be between 150-200°C).

    • A purity of ≥95% as determined by HPLC (area %).

    • A clean ¹H NMR spectrum consistent with the expected structure and with no significant impurity signals.

    • A mass spectrum confirming the expected molecular weight.

By implementing these comparative and orthogonal analytical strategies, researchers and drug development professionals can confidently assess the purity of 1-phenyl-6-oxopiperidine-3-carboxylic acid, ensuring the reliability and reproducibility of their scientific endeavors.

V. References

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. [Link]

  • UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. [Link]

  • ResearchGate. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

  • NIH. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • ResearchGate. (2025). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. [Link]

  • NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 1-benzyl-6-oxopiperidine-3-carboxylic acid (C13H15NO3). [Link]

Sources

Technical Guide: Chromatographic Resolution of 6-Oxo-1-phenylpiperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

6-Oxo-1-phenylpiperidine-3-carboxylic acid is a critical chiral building block, often utilized in the synthesis of Factor Xa inhibitors and other piperidinone-based pharmacophores. The enantiomeric purity of this scaffold is non-negotiable, as the spatial arrangement at the C3 position dictates the binding affinity to target proteases.

This guide compares and details the two most effective chromatographic strategies for resolving its enantiomers: Supercritical Fluid Chromatography (SFC) and Normal Phase High-Performance Liquid Chromatography (NPLC) . While NPLC remains a robust standard for preparative scale-up, SFC is presented here as the superior analytical method for high-throughput screening due to its speed and reduced solvent consumption.

The Separation Challenge

The primary challenge in separating this molecule lies in the dual nature of its functional groups:

  • The Carboxylic Acid (C3): Induces peak tailing due to non-specific interactions with the stationary phase and dimerization in non-polar solvents.

  • The Lactam (C6) & Phenyl Group: Provide rigid steric bulk and π-π interaction sites, which are advantageous for chiral recognition but require specific stationary phase matching.

Comparative Analysis: SFC vs. NPLC[1]

The following table summarizes the performance metrics of the two primary separation modes. Data is derived from comparative screening of piperidine-3-carboxylic acid derivatives.

FeatureMethod A: Chiral SFC (Recommended)Method B: Normal Phase HPLC
Primary Mechanism H-bonding, Dipole-Dipole, InclusionH-bonding,

-

interactions
Mobile Phase CO

+ MeOH (with acidic modifier)
Hexane + EtOH/IPA (with acidic modifier)
Analysis Time < 5 minutes15 - 30 minutes
Peak Shape Sharp (High diffusivity of SC-CO

)
Broader (requires high % modifier to reduce tailing)
Solvent Cost Low (Green Chemistry)High
Scale-Up Potential Excellent (Easy solvent removal)Good (but energy-intensive evaporation)

Detailed Experimental Protocols

Protocol A: Supercritical Fluid Chromatography (SFC)

Best for: Analytical purity checks, high-throughput screening.

1. System Configuration:

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Detector: PDA (Photodiode Array) set to 254 nm (primary) and 210 nm (secondary). The phenyl ring provides strong absorption at 254 nm.

  • Back Pressure Regulator (BPR): 120 bar (critical to maintain supercritical state).

  • Temperature: 40°C.

2. Stationary Phase Selection:

  • Primary Column: Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: The amylose backbone forms a helical cavity that accommodates the phenyl-piperidinone structure effectively.

  • Secondary Column: Chiralcel OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

3. Mobile Phase Composition:

  • Solvent A: CO

    
     (Supercritical grade).
    
  • Solvent B (Modifier): Methanol + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Critical Step: The acidic additive is mandatory . Without it, the carboxylic acid moiety will ionize or dimerize, leading to severe peak tailing and loss of resolution (

      
      ).
      
  • Gradient: 5% to 40% B over 5 minutes.

Protocol B: Normal Phase HPLC (NPLC)

Best for: Laboratories without SFC equipment, initial preparative method development.

1. System Configuration:

  • Instrument: Standard HPLC (e.g., Shimadzu LC-20, Waters Alliance).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 25°C (Ambient).

2. Stationary Phase Selection:

  • Column: Chiralpak AD-H or Lux Amylose-1 (5 µm, 250 x 4.6 mm).

    • Note: Immobilized phases (e.g., Chiralpak IA) are preferred if solubility requires aggressive solvents like DCM, but AD-H is sufficient for alcohol/hexane mixtures.

3. Mobile Phase Composition:

  • Isocratic Mode: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

  • Optimization:

    • If retention is too low (

      
      ), switch modifier to Ethanol.
      
    • If resolution is partial, lower temperature to 10°C to increase enantioselective adsorption enthalpy.

Mechanistic Visualization

The following diagrams illustrate the decision logic for method development and the molecular interactions driving the separation.

Diagram 1: Method Development Workflow

This decision tree guides the researcher through the optimization process, ensuring a "self-validating" workflow where failure at one step dictates the specific next move.

MethodDevelopment Start Start: Racemic 6-Oxo-1-phenylpiperidine-3-COOH Solubility Check Solubility: MeOH/EtOH vs Hexane Start->Solubility Choice Select Mode Solubility->Choice SFC_Path SFC Screening (Preferred) Column: Chiralpak AD-3 Choice->SFC_Path High Throughput NPLC_Path NPLC Screening Column: Chiralpak AD-H Choice->NPLC_Path Traditional/Prep Check_Res Check Resolution (Rs) SFC_Path->Check_Res NPLC_Path->Check_Res Success Success: Rs > 2.0 Validate & Scale Check_Res->Success Yes Tailing Issue: Peak Tailing? Check_Res->Tailing No Add_Acid Action: Increase TFA to 0.2% or Switch to Formic Acid Tailing->Add_Acid Yes (Acidic Interaction) Switch_Col Action: Switch Column (AD -> OD -> IC) Tailing->Switch_Col No (Poor Selectivity) Add_Acid->Check_Res Switch_Col->Check_Res

Caption: Logical workflow for optimizing the chiral separation of acidic piperidine derivatives.

Diagram 2: Chiral Recognition Mechanism

This diagram visualizes the "Three-Point Interaction" model required for chiral recognition of this specific molecule on an Amylose-based CSP.

InteractionMechanism Analyte 6-Oxo-1-phenylpiperidine-3-COOH (Analyte) HB_Acid H-Bond Donor (Carboxylic Acid -OH) Analyte->HB_Acid HB_Lactam H-Bond Acceptor (Lactam C=O) Analyte->HB_Lactam Pi_Pi Pi-Pi Stacking (Phenyl Group) Analyte->Pi_Pi CSP Amylose-tris(3,5-dimethylphenylcarbamate) (Stationary Phase) Steric Steric Inclusion (Piperidine Ring) CSP->Steric Chiral Cavity Limit HB_Acid->CSP Interaction 1 HB_Lactam->CSP Interaction 2 Pi_Pi->CSP Interaction 3

Caption: The three-point interaction model (H-bonding and Pi-Pi stacking) essential for enantiomeric discrimination.

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is trustworthy, use these checkpoints to validate your results:

  • The "Acid Test":

    • Observation: Broad, tailing peaks.

    • Cause: Ionization of the -COOH group.

    • Validation: Inject the sample with 0% TFA vs 0.1% TFA . If the peak width at half height (

      
      ) decreases by >30% with TFA, the acidity was the limiting factor.
      
  • The "Solvent Shock":

    • Observation: Split peaks or fronting in SFC.

    • Cause: Sample solvent is stronger than the mobile phase.

    • Fix: Dissolve the sample in 100% Methanol or IPA. Avoid DMSO or DMF for SFC injections as they can cause significant band broadening.

  • Elution Order Reversal:

    • Be aware that switching from an Amylose (AD) to a Cellulose (OD) column often reverses the elution order of enantiomers. Always verify absolute configuration (R vs S) using a known standard or optical rotation if switching columns.

References

  • Vertex Pharmaceuticals. (2006). Screening approach for chiral separation of pharmaceuticals.[1][2] Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.[1] PubMed. Available at: [Link]

  • MDPI. (2020).[1] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link][1][3][4][5]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.[6] Available at: [Link]

  • PubChem. (2025). 6-Oxo-1-propylpiperidine-3-carboxylic acid (Compound Summary). Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-Oxo-1-phenylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Beyond the SDS

As researchers, we often treat the Safety Data Sheet (SDS) as a compliance checkbox. However, when handling functionalized pharmaceutical intermediates like 6-Oxo-1-phenylpiperidine-3-carboxylic acid , the SDS provides the what (Hazards), but rarely the how (Operational Safety).

This compound features a piperidine lactam core with a carboxylic acid and a phenyl group. This structural combination presents specific risks: the carboxylic acid confers acidity and irritation potential, while the phenyl group increases lipophilicity, potentially facilitating dermal absorption if dissolved in organic solvents.

This guide bridges the gap between regulatory compliance and practical, survival-focused laboratory execution.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound is generally classified under the "Warning" signal word with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

The Scientist’s Interpretation:

  • Dust is the primary vector. As a solid, the risk of inhalation (H335) and ocular irritation (H319) is highest during weighing and transfer.

  • Solvent effects amplify risk. Once dissolved in organic solvents (e.g., DCM, Ethyl Acetate), the "skin irritation" (H315) risk escalates because the solvent acts as a carrier, driving the molecule through the dermal barrier.

PPE Selection Matrix

Standard laboratory attire (Lab coat, long pants, closed-toe shoes) is mandatory and assumed.

PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) Nitrile (0.11 mm / 4-5 mil) Sufficient for dry powder handling. Nitrile offers excellent abrasion resistance against solid particles.
Hand Protection (Solution) Double Nitrile or Silver Shield® If dissolved in penetrating solvents (e.g., DCM), standard nitrile degrades rapidly. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Goggles (Not Safety Glasses)Powder fines can bypass the side gaps of safety glasses. Goggles seal the ocular cavity against acidic dust.
Respiratory Fume Hood (Primary) or N95/P2 (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood, an N95 is the minimum requirement to prevent mucosal irritation.
Body Defense Tyvek® Sleeves (Optional but Recommended)Prevents powder accumulation on the wrists/forearms, a common site for contact dermatitis (H315).
Decision Logic: PPE Selection

Visualizing the decision process ensures you match the protection to the specific state of the matter.

PPE_Decision_Tree Start Start: Handling 6-Oxo-1-phenyl... State Determine Physical State Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent Hood_Yes Standard PPE: Nitrile Gloves + Goggles Work inside Hood Hood->Hood_Yes Yes Hood_No Escalated PPE: N95 Respirator + Goggles Balance Enclosure Hood->Hood_No No Aggressive Penetrating (DCM, THF) Solvent->Aggressive Benign Standard (Water, Ethanol) Solvent->Benign DoubleGlove Double Glove (Nitrile) or Laminate Gloves Aggressive->DoubleGlove SingleGlove Single Nitrile Glove (Change if splashed) Benign->SingleGlove

Figure 1: Decision Logic for PPE selection based on physical state and engineering controls.

Operational Protocols
A. Weighing & Transfer (The Critical Zone)

Risk: Static electricity can cause organic powders to "jump," creating an aerosol cloud.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. If unavailable, wipe the spatula with a dryer sheet (if chemically compatible) or ground yourself before touching the powder.

  • Containment: Weigh inside a fume hood. If air drafts disturb the balance, use a balance enclosure rather than turning off the hood. Never sacrifice safety for precision.

  • Technique: Transfer powder slowly. Avoid dumping; pour from a low height to minimize the "dust plume" effect.

B. Reaction Setup

Risk: Exothermic reaction with strong bases.

  • Solvent Choice: When dissolving, add the solid to the solvent, not vice-versa, to prevent clumping and splashing.

  • Incompatibility: This is a carboxylic acid. Avoid contact with strong oxidizers and strong bases (which will deprotonate the acid and potentially hydrolyze the lactam ring).

C. Emergency Response: Spills

Do not rush. A hasty cleanup often leads to greater exposure.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Evacuate Evacuate Area (If Aerosolized) Assess->Evacuate High Dust PPE Don PPE: Goggles + Double Gloves Assess->PPE Low Dust Evacuate->PPE After settling Contain Containment: Cover with absorbent pads (Do not sweep dry dust) PPE->Contain Clean Wet Wipe/Clean: Use damp paper towel to capture fines Contain->Clean Dispose Disposal: Seal in HazMat Bag Clean->Dispose

Figure 2: Systematic workflow for managing chemical spills to minimize exposure.

Disposal & Decontamination[7][8]
  • Solids: Do not throw in trash. Collect in a dedicated solid waste container labeled "Hazardous Waste - Organic Solid."

  • Solutions: Dispose of in "Organic Solvents" waste streams.

  • Ultimate Disposal: The standard industry method for this class of pharmaceutical intermediates is incineration equipped with afterburners and scrubbers (to handle nitrogen oxides from the piperidine ring) [1].

References
  • Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Piperidinecarboxylic acid (Analogous Safety Profile). Retrieved from

  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] Occupational Safety and Health Administration.[2][7] Retrieved from [6][7][8]

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: General Piperidine Derivatives. Retrieved from

Sources

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